molecular formula C10H11NO4S B8603977 N-(4-acetylphenyl)sulfonylacetamide

N-(4-acetylphenyl)sulfonylacetamide

Cat. No.: B8603977
M. Wt: 241.27 g/mol
InChI Key: PMXTYRUSSPSHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)sulfonylacetamide, which is synonymous with N-(4-Sulfamoylphenyl)acetamide and commonly referred to as Acetylsulfanilamide, is a sulfonamide-based compound with the molecular formula C8H10N2O3S and an average molecular mass of 214.239 g/mol . This chemical is of significant interest in medicinal chemistry research, particularly as a derivative of sulfanilamide. Its primary research value lies in its role as a key intermediate in the synthesis and study of more complex pharmaceutical compounds . Researchers utilize this compound in the investigation of carbonic anhydrase inhibition, as suggested by its association with various carbonic anhydrase isoforms (CAH1, CAH2, CAH4, CAH5A) in scientific literature . The mechanism of action for sulfonamide derivatives like this one often involves mimicking para-aminobenzoic acid (PABA), thereby inhibiting enzymatic processes essential for bacterial folate synthesis. In a modern research context, it serves as a valuable scaffold for designing and developing new therapeutic agents, contributing to studies in anti-infective and anticancer agent development . As a building block in organic synthesis, it enables the exploration of structure-activity relationships. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

N-(4-acetylphenyl)sulfonylacetamide

InChI

InChI=1S/C10H11NO4S/c1-7(12)9-3-5-10(6-4-9)16(14,15)11-8(2)13/h3-6H,1-2H3,(H,11,13)

InChI Key

PMXTYRUSSPSHPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for N-(4-acetylphenyl)sulfonylacetamide, a molecule of interest in medicinal chemistry and drug development. The described method is a two-step process commencing with the reaction of 4-aminoacetophenone and 4-acetamidobenzenesulfonyl chloride. This guide provides detailed experimental protocols, a summary of expected quantitative data, and visual diagrams to elucidate the synthesis workflow.

Core Synthesis Pathway

The principal synthetic route to obtain this compound involves two key transformations:

  • Sulfonamide Formation: The initial step is a nucleophilic substitution reaction between the amino group of 4-aminoacetophenone and the sulfonyl chloride group of 4-acetamidobenzenesulfonyl chloride. This reaction forms the sulfonamide linkage, yielding an intermediate compound.

  • Deacetylation (Hydrolysis): The acetyl group on the sulfonyl-bound phenyl ring is subsequently removed under acidic conditions to yield the final product, this compound.

This pathway is favored due to the commercial availability of the starting materials and the generally high yields achieved in analogous sulfonamide formation reactions.

Experimental Protocols

The following protocols are based on established methodologies for sulfonamide synthesis and deacetylation.

Step 1: Synthesis of N-(4-acetylphenyl)-4-acetamidobenzenesulfonamide

This procedure is adapted from the general synthesis of sulfonamides.[1]

Materials:

  • 4-aminoacetophenone

  • 4-acetamidobenzenesulfonyl chloride

  • Dichloromethane (DCM)

  • Pyridine

  • Distilled water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 equivalent) in dichloromethane.

  • To this solution, add pyridine (1.0 equivalent) and stir at room temperature.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the 4-aminoacetophenone solution with continuous stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-acetylphenyl)-4-acetamidobenzenesulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Hydrolysis)

This protocol is a standard procedure for the deacetylation of acetamides.

Materials:

  • N-(4-acetylphenyl)-4-acetamidobenzenesulfonamide (from Step 1)

  • Hydrochloric acid (6 M)

  • Sodium hydroxide solution (25%)

  • Ethanol

Procedure:

  • To a round-bottom flask containing N-(4-acetylphenyl)-4-acetamidobenzenesulfonamide, add 6 M hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[2]

  • After completion, cool the reaction mixture to room temperature and neutralize it with a 25% sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate and wash it with cold ethanol.

  • Dry the solid product under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions reported in the literature.

StepReactant 1Reactant 2SolventBaseExpected Yield (%)Purity (%)
1. Sulfonamide Formation4-aminoacetophenone4-acetamidobenzenesulfonyl chlorideDichloromethanePyridine70-85[1]>95 (after purification)
2. DeacetylationN-(4-acetylphenyl)-4-acetamidobenzenesulfonamide6 M HCl--80-90>98 (after purification)

Visual Representations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Step 1: Sulfonamide Formation cluster_2 Step 2: Deacetylation 4-aminoacetophenone 4-aminoacetophenone Intermediate N-(4-acetylphenyl)-4- acetamidobenzenesulfonamide 4-aminoacetophenone->Intermediate Pyridine, DCM 4-acetamidobenzenesulfonyl_chloride 4-acetamidobenzenesulfonyl_chloride 4-acetamidobenzenesulfonyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product 6M HCl, Reflux

Caption: Synthesis pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Deacetylation A Dissolve 4-aminoacetophenone and pyridine in DCM B Add 4-acetamidobenzenesulfonyl chloride solution A->B C Reaction Monitoring (TLC) B->C D Work-up (Wash & Dry) C->D E Purification D->E F Reflux intermediate with 6M HCl E->F G Neutralization & Precipitation F->G H Filtration & Washing G->H I Drying H->I

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-acetylphenyl)sulfonylacetamide, a compound of interest in medicinal chemistry due to its structural relation to known therapeutic agents. This document details a feasible synthetic protocol, predicted analytical data for characterization, and explores a relevant biological pathway associated with this class of molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-acetylphenylsulfonyl chloride, from 4-aminoacetophenone. The subsequent step is the reaction of this sulfonyl chloride with acetamide to yield the target compound.

Experimental Protocol:

Step 1: Synthesis of 4-Acetylphenylsulfonyl Chloride

This procedure is adapted from the general synthesis of aryl sulfonyl chlorides.

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Starting Material: Add 4-aminoacetophenone (13.5 g, 0.1 mol) to the flask.

  • Reaction with Chlorosulfonic Acid: Cool the flask in an ice-water bath. Slowly add chlorosulfonic acid (58.3 g, 0.5 mol) dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (300 g) with stirring. The 4-acetylphenylsulfonyl chloride will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash it with cold water until the washings are neutral, and then dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.

Step 2: Synthesis of this compound

This procedure follows the general method for the synthesis of N-acylsulfonamides.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamide (5.9 g, 0.1 mol) in a suitable aprotic solvent such as anhydrous acetonitrile (40 mL).

  • Base Addition: Add a non-nucleophilic base, such as pyridine (8.7 g, 0.11 mol), to the solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-acetylphenylsulfonyl chloride (21.8 g, 0.1 mol), prepared in Step 1, in anhydrous acetonitrile (20 mL) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization

As no experimental data for this compound is readily available in the literature, the following characterization data is predicted based on the analysis of structurally similar compounds.

Physical Properties
PropertyPredicted Value
Molecular FormulaC10H11NO4S
Molecular Weight241.26 g/mol
AppearanceWhite to off-white solid
Melting Point150-160 °C (estimated)
SolubilitySoluble in DMSO, DMF, and acetone; sparingly soluble in methanol and ethanol; insoluble in water.
Spectroscopic Data

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the acetyl methyl protons, and the acetamide methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3Doublet2HAromatic protons ortho to the sulfonyl group
~ 7.8 - 8.0Doublet2HAromatic protons ortho to the acetyl group
~ 2.6Singlet3H-C(O)CH3 (acetyl group)
~ 2.1Singlet3H-C(O)CH3 (acetamide group)
~ 11.0 - 12.0Singlet (broad)1H-SO2NH-

2.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 197C=O (acetyl group)
~ 170C=O (acetamide group)
~ 142Aromatic C-SO2
~ 139Aromatic C-C(O)
~ 130Aromatic CH
~ 128Aromatic CH
~ 27-C(O)C H3 (acetyl group)
~ 24-C(O)C H3 (acetamide group)

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm-1)Assignment
3200-3300N-H stretching
1700-1720C=O stretching (acetamide)
1680-1700C=O stretching (acetyl)
1340-1360Asymmetric SO2 stretching
1150-1170Symmetric SO2 stretching

2.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of SO2.[1]

m/zAssignment
242.05[M+H]+
178.05[M+H - SO2]+
136.06[M+H - SO2 - C2H2O]+

Biological Context and Signaling Pathway

Many aromatic sulfonamides are known to exhibit biological activity, with a significant number acting as inhibitors of cyclooxygenase-2 (COX-2).[2][3] COX-2 is an enzyme that plays a crucial role in the inflammatory cascade and is implicated in various diseases, including arthritis and cancer.[4][5]

COX-2 Signaling Pathway

The following diagram illustrates the role of COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 by compounds such as this compound would block this pathway, leading to anti-inflammatory effects.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerase Activity Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inhibitor This compound (Proposed Inhibitor) Inhibitor->COX2 Inhibits

Caption: Proposed inhibitory action on the COX-2 signaling pathway.

Conclusion

This technical guide outlines a robust synthetic pathway for this compound and provides a detailed, albeit predictive, characterization profile. The potential biological relevance of this compound as a COX-2 inhibitor is also highlighted, offering a foundation for further research and development in the field of medicinal chemistry. The provided experimental protocols and analytical data serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel sulfonamide-based compounds.

References

N-(4-acetylphenyl)sulfonylacetamide: A Predicted Mechanism of Action and Technical Guide for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-acetylphenyl)sulfonylacetamide is a synthetic compound belonging to the sulfonamide class of molecules. While direct experimental evidence for its specific mechanism of action is not publicly available, its structural features, particularly the presence of an aromatic sulfonamide group, strongly suggest potential interactions with key biological targets implicated in various pathologies, most notably in cancer. This document provides a predictive overview of the likely mechanisms of action for this compound, focusing on carbonic anhydrase, vascular endothelial growth factor receptor 2 (VEGFR-2), and matrix metalloproteinase (MMP) inhibition. This guide offers a comprehensive framework for the experimental validation of these predictions, including detailed protocols and data presentation structures, to facilitate further research and drug development efforts.

Predicted Mechanisms of Action

Based on the well-established pharmacology of the sulfonamide scaffold, three primary mechanisms of action are proposed for this compound.

Primary Predicted Mechanism: Carbonic Anhydrase Inhibition

Aromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] CAs are involved in numerous physiological processes, and their overexpression, particularly of isoforms IX and XII, is a hallmark of many hypoxic tumors, contributing to tumor acidosis and progression.[1] The sulfonamide moiety of this compound can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity.

Secondary Predicted Mechanisms

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Several sulfonamide-containing compounds have been identified as potent inhibitors of VEGFR-2's tyrosine kinase activity.[4][6][7] By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound could potentially block the downstream signaling cascade that promotes endothelial cell proliferation and migration.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components.[8] Their activity is crucial for tumor invasion and metastasis.[8][9] The sulfonamide group, along with other structural features, can chelate the catalytic zinc ion in the active site of MMPs, thereby inhibiting their enzymatic function.[10][11][12]

Data Presentation: Predicted Quantitative Data Summary

To systematically evaluate the predicted mechanisms of action, the following tables provide a template for summarizing key quantitative data that would be generated from the proposed experimental protocols.

Table 1: Predicted Carbonic Anhydrase Inhibition Profile of this compound

Carbonic Anhydrase IsoformPredicted IC₅₀ (nM)
hCA I>1000
hCA II500 - 1000
hCA IX50 - 250
hCA XII100 - 500

IC₅₀ values are hypothetical and serve as a guide for expected outcomes based on the activity of other aromatic sulfonamides.

Table 2: Predicted Kinase Inhibition Profile of this compound

Kinase TargetPredicted IC₅₀ (nM)
VEGFR-2200 - 800
PDGFRβ>5000
EGFR>10000
FGFR1>10000

IC₅₀ values are hypothetical and represent a potential selective inhibition profile.

Table 3: Predicted Matrix Metalloproteinase Inhibition Profile of this compound

MMP TargetPredicted IC₅₀ (nM)
MMP-2500 - 1500
MMP-9300 - 1000
MMP-1>10000
MMP-7>10000

IC₅₀ values are hypothetical and suggest potential selectivity for gelatinases.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the predicted mechanisms of action for this compound.

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established colorimetric and stopped-flow methods.[13][14][15][16]

Objective: To determine the inhibitory activity of this compound against various human carbonic anhydrase isoforms.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in assay buffer to create a range of concentrations.

  • In a 96-well plate, add the CA enzyme solution to each well.

  • Add the diluted compound or control (acetazolamide or buffer for uninhibited control) to the respective wells and incubate for a pre-determined time at room temperature.

  • Initiate the reaction by adding the pNPA substrate to all wells.

  • Immediately measure the absorbance at 400 nm kinetically for 10-15 minutes.

  • The rate of p-nitrophenol production is proportional to the CA activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

VEGFR-2 Kinase Assay

This protocol is based on commercially available luminescent kinase assay kits.[17][18][19][20][21]

Objective: To quantify the inhibitory effect of this compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in kinase assay buffer.

  • Add the VEGFR-2 enzyme, substrate, and diluted compound or control to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP generated and thus to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Matrix Metalloproteinase Activity Assay

This protocol utilizes a fluorogenic substrate-based assay.[22][23][24][25][26]

Objective: To determine the inhibitory activity of this compound against specific MMPs.

Materials:

  • Recombinant human MMPs (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound

  • GM6001 or a known broad-spectrum MMP inhibitor (positive control)

  • Black 96-well plates

  • Fluorometer

Procedure:

  • If using pro-MMPs, activate them by incubating with APMA according to the manufacturer's instructions, followed by removal of APMA.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in assay buffer.

  • In a black 96-well plate, add the activated MMP enzyme.

  • Add the diluted compound or control and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic MMP substrate.

  • Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for many common substrates).

  • The rate of increase in fluorescence is proportional to the MMP activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways and experimental workflows.

G Predicted Carbonic Anhydrase Inhibition Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound (Serial Dilutions) Incubation Incubate Enzyme + Compound Compound->Incubation Enzyme Carbonic Anhydrase (hCA I, II, IX, XII) Enzyme->Incubation Substrate p-Nitrophenyl Acetate Reaction Add Substrate & Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Kinetic Absorbance Measurement (400 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

G Predicted VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P Autophosphorylation Compound N-(4-acetylphenyl) sulfonylacetamide Compound->VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Response Angiogenesis Proliferation Migration Downstream->Response

Caption: Predicted Inhibition of VEGFR-2 Signaling Pathway.

G Predicted MMP-Mediated Invasion Inhibition TumorCell Tumor Cell MMP MMP-2 / MMP-9 TumorCell->MMP Secretes ECM Extracellular Matrix (ECM) MMP->ECM Acts on Compound N-(4-acetylphenyl) sulfonylacetamide Compound->MMP Degradation ECM Degradation ECM->Degradation Invasion Tumor Invasion & Metastasis Degradation->Invasion

Caption: Predicted Inhibition of MMP-Mediated Tumor Invasion.

References

A Comprehensive Technical Guide to the Spectral Analysis of N-(4-acetylphenyl)sulfonylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for a key derivative of N-(4-acetylphenyl)sulfonylacetamide, specifically N-(4-Acetylphenyl)-4-methylbenzenesulfonamide. Due to the limited availability of spectral data for the exact parent compound, this closely related analogue serves as a representative model for understanding the characteristic spectral features of this class of molecules. The guide details its proton and carbon nuclear magnetic resonance (¹H NMR, ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data. Detailed experimental protocols for acquiring such data are also provided to aid in the replication and further investigation of similar compounds.

I. Spectral Data Summary

The spectral data for N-(4-Acetylphenyl)-4-methylbenzenesulfonamide is summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectral Data of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide [1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentCoupling Constant (J) Hz
10.18s1HNH-
7.21d2HAromatic9
7.11d2HAromatic9
6.74d2HAromatic6
6.60d2HAromatic9
1.84s3HCH₃ (acetyl)-
1.70s3HCH₃ (tolyl)-

Table 2: ¹³C NMR Spectral Data of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide [1]

Chemical Shift (δ) ppmAssignment
197.0C=O (acetyl)
144.3Aromatic C
142.9Aromatic C
137.0Aromatic C
132.5Aromatic C
130.4Aromatic C
127.3Aromatic C
118.4Aromatic C
26.9CH₃ (acetyl)
21.5CH₃ (tolyl)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of a related derivative, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide [2]

IonCalculated m/zFound m/z
[M + H]⁺368.0021368.0010

Table 4: Infrared (IR) Spectroscopy Data of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide [1]

Wavenumber (ν) cm⁻¹Assignment
3221N-H Stretch
3000Aromatic C-H Stretch
1671C=O Stretch (acetyl)
1600Aromatic C=C Stretch
1342SO₂ Asymmetric Stretch
1281SO₂ Symmetric Stretch
1158S-N Stretch
912C-H Bending (aromatic)

II. Experimental Protocols

The following sections detail the methodologies for obtaining the spectral data presented above. These protocols are based on standard laboratory practices and information from related research.[3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher, such as a Bruker AVANCE III 301 MHz or a Bruker 400'54 ascend instrument.[1][3]

  • Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

  • Data Acquisition : Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

B. Mass Spectrometry (MS)

  • Instrumentation : High-resolution mass spectra are commonly obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer, such as an Agilent Q-TOF 6520.[3]

  • Sample Preparation : The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, and introduced into the ion source via direct infusion or after liquid chromatography separation.

  • Data Acquisition : Data is acquired in positive or negative ion mode, depending on the analyte's properties.

C. Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the infrared spectrum.

  • Sample Preparation : For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[4] Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., KBr or NaCl).[5][6] A thin solid film can also be created by dissolving the sample in a volatile solvent, depositing it onto a salt plate, and allowing the solvent to evaporate.[7]

  • Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

III. Visualizations

A. Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for Synthesis and Spectral Characterization.

B. Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the structural information they provide.

G cluster_techniques Spectroscopic Techniques cluster_info Structural Information Compound This compound Derivative NMR NMR Compound->NMR MS MS Compound->MS IR IR Compound->IR Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups

Caption: Relationship between Spectroscopy and Structural Information.

References

Literature review on acetylphenyl sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Acetylphenyl Sulfonamide Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

Sulfonamides, characterized by the −S(=O)₂−NR₂ functional group, represent a cornerstone in medicinal chemistry.[1] Since their discovery as the first class of synthetic antibacterial agents, their structural scaffold has been extensively modified to develop a wide array of therapeutic agents with diverse pharmacological activities.[2][3] These include antimicrobial, anti-inflammatory, anticancer, antiviral, and enzyme inhibitory properties.[4][5][6][7] The acetylphenyl sulfonamide core, which incorporates an acetamido group on a phenyl sulfonamide backbone, is a key pharmacophore that has been explored for the development of novel bioactive compounds. This technical guide provides a comprehensive literature review on acetylphenyl sulfonamide derivatives, focusing on their synthesis, biological activities, and structure-activity relationships, with a particular emphasis on quantitative data and detailed experimental methodologies.

Synthesis of Acetylphenyl Sulfonamide Derivatives

The synthesis of acetylphenyl sulfonamide derivatives typically follows a multi-step classical methodology, starting from readily available precursors like aniline or N-phenylacetamide (acetanilide).[1][8] The general approach involves the acetylation of an aniline derivative, followed by chlorosulfonation and subsequent condensation with a desired amine, hydrazine, or other nucleophiles.

A common synthetic route is initiated with the acetylation of an aniline to protect the amino group and form acetanilide.[8] This intermediate then undergoes an electrophilic aromatic substitution reaction with chlorosulfonic acid to introduce the sulfonyl chloride group, primarily at the para position, yielding 4-(acetylamino)benzenesulfonyl chloride.[8] This sulfonyl chloride is a versatile intermediate that can be reacted with various primary or secondary amines or other nucleophiles to form the final N-substituted acetylphenyl sulfonamide derivatives.[1][9] Subsequent deacetylation via hydrolysis can provide the corresponding 4-aminobenzenesulfonyl derivatives if desired.[4]

Synthesis_Workflow Aniline Aniline Acetanilide N-Phenylacetamide (Acetanilide) Aniline->Acetanilide Acetic Anhydride (Acetylation) SulfonylChloride 4-(Acetylamino)benzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid (Chlorosulfonation) FinalProduct N-Substituted Acetylphenyl Sulfonamide Derivative SulfonylChloride->FinalProduct Condensation Amine R-NH₂ / R₁R₂NH (Amine) Amine->FinalProduct

Figure 1: General synthetic workflow for acetylphenyl sulfonamide derivatives.

Experimental Protocol: Synthesis of 4-(Acetylamino)benzenesulfonyl chloride[8]
  • Reaction Setup: Slowly add chlorosulfonic acid (5.2 mL, 78.27 mmol) to N-phenylacetamide (2.0 g, 14.80 mmol) in a suitable reaction vessel.

  • Heating: Stir and heat the resulting mixture at 60 °C for 30 minutes.

  • Quenching: After cooling, carefully pour the reaction medium into a mixture of water and ice.

  • Isolation: The resulting precipitate, 4-(acetylamino)benzenesulfonyl chloride, is collected by filtration through a Büchner funnel.

  • Washing: Wash the collected solid twice with 100 mL of water.

  • Product: The final product is obtained as a white powder with an 85% yield and a melting point of 143–148 °C.

Biological Activities and Structure-Activity Relationships (SAR)

Acetylphenyl sulfonamide derivatives have been investigated for a wide spectrum of biological activities, primarily as enzyme inhibitors. The nature and position of substituents on both the phenyl ring and the sulfonamide nitrogen play a crucial role in determining the potency and selectivity of these compounds.

SAR_Diagram cluster_R1 R1 Group (on Phenyl Ring) cluster_R2 R2 Group (on Sulfonamide Nitrogen) main Acetylphenyl Sulfonamide Scaffold R1_lipophilic Lipophilic groups (e.g., styryl, methoxy) main->R1_lipophilic Modulation of pharmacokinetics and target binding R2_heterocycle Heterocyclic moieties (e.g., morpholine, pyrazole) main->R2_heterocycle Key for pharmacodynamic interactions R1_activity Often enhances anticholinesterase, antioxidant, and anticancer activity. R1_lipophilic->R1_activity R2_activity Crucial for interacting with enzyme active sites. Influences selectivity (e.g., for CA isoforms). R2_heterocycle->R2_activity

Figure 2: General structure-activity relationship (SAR) highlights.

Enzyme Inhibition

The sulfonamide moiety is a key structural feature in many enzyme inhibitors, targeting enzymes such as carbonic anhydrases, cholinesterases, and proteases.[10][11]

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are critical for the management of Alzheimer's disease.[12] Several acetylphenyl sulfonamide derivatives have demonstrated potent inhibitory activity against these enzymes. The introduction of a styryl group on the acetylphenyl scaffold has been shown to significantly enhance anticholinesterase activity.[13] For instance, replacing a bromine atom with a lipophilic 4-methoxystyryl group resulted in markedly improved inhibition against both AChE and BChE.[13]

Table 1: Cholinesterase Inhibitory Activity of Acetylphenyl Sulfonamide Derivatives

CompoundTarget EnzymeInhibition MetricValueReference
3a (5-(4-methoxystyryl) deriv.)AChEIC₅₀4.3 ± 0.23 µM[13]
BChEIC₅₀5.6 ± 0.24 µM[13]
3b (5-(4-trifluorostyryl) deriv.)AChEIC₅₀6.2 ± 0.21 µM[13]
BChEIC₅₀10.5 ± 0.47 µM[13]
Compound 8 AChEKᵢ31.5 ± 0.33 nM[12]
BChEKᵢ24.4 ± 0.29 nM[12]
Compound 3 AChEKᵢ148.67 ± 78.78 nM[14]
Compound 2 AChEKᵢ151.21 ± 11.78 nM[14]

Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, edema, and some cancers.[2][12] Sulfonamides are classic CA inhibitors. N-phenylsulfonamide derivatives have shown potent, low nanomolar inhibition against human CA isoforms I and II (hCA I, hCA II).[12][14]

Table 2: Carbonic Anhydrase Inhibitory Activity of Sulfonamide Derivatives

CompoundTarget EnzymeInhibition MetricValueReference
Compound 8 CA IKᵢ45.7 ± 0.46 nM[12]
Compound 2 CA IIKᵢ33.5 ± 0.38 nM[12]
Compound 3 hCA IKᵢ49.45 ± 9.13 nM[14]
Compound 9 hCA IIKᵢ36.77 ± 8.21 nM[14]

Inhibition of α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes by delaying carbohydrate digestion.[15] Certain sulfonamide derivatives have demonstrated potent dual inhibitory activity against these enzymes, with molecular docking studies revealing strong binding affinities involving hydrogen bonding and π-π stacking within the enzyme active sites.[15]

Table 3: Antidiabetic Enzyme Inhibitory Activity of Sulfonamide Derivatives

CompoundTarget EnzymeInhibition MetricValueReference
FP4 α-GlucosidaseIC₅₀129.40 µg/mL[15]
α-AmylaseIC₅₀128.90 µg/mL[15]
Antimicrobial Activity

The original therapeutic application of sulfonamides was as antibacterial agents.[3][16] They act as antimetabolites by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[17] This pathway is absent in humans, who obtain folate from their diet, providing selectivity. N-acylsulfonamide derivatives have been shown to inhibit the growth and biofilm formation of bacteria such as E. coli and P. aeruginosa.[16]

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF Further Synthesis THF Tetrahydrofolate (THF) DHF->THF Further Synthesis Sulfonamides Acetylphenyl Sulfonamides Sulfonamides->DHPS Competitive Inhibition DHPS->DHP Catalysis

Figure 3: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Antioxidant Activity

Some acetylphenyl sulfonamide derivatives also exhibit significant free-radical scavenging properties.[13] The antioxidant potential is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and NO (nitric oxide) scavenging assays. Styryl-substituted derivatives have shown notable activity in these assays.[13]

Table 4: Antioxidant Activity of Acetylphenyl Sulfonamide Derivatives

CompoundAssayIC₅₀Reference
2 DPPH20.6 ± 0.42 µM[13]
NO15.7 ± 0.20 µM[13]
3a (styryl deriv.)DPPH16.5 ± 0.31 µM[13]
NO9.6 ± 0.45 µM[13]
3b (styryl deriv.)DPPH13.9 ± 0.10 µM[13]
NO11.9 ± 0.31 µM[13]
FP4 DPPH39.7 µg/mL[15]

Key Experimental Protocols

Reproducibility and comparison of results rely on detailed and standardized experimental protocols. Below are methodologies for key biological assays cited in the literature.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Enzyme Solution (e.g., AChE) Mix Pre-incubate Enzyme with Inhibitor/Buffer Enzyme->Mix Substrate Substrate Solution (e.g., ATCI) AddSubstrate Initiate Reaction by Adding Substrate Substrate->AddSubstrate Inhibitor Test Compound (Sulfonamide Derivative) Inhibitor->Mix Buffer Buffer Solution Buffer->Mix Mix->AddSubstrate Incubate Incubate at Specific Temp/Time AddSubstrate->Incubate Measure Measure Product Formation (e.g., Spectrophotometrically) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC₅₀/Kᵢ Value Calculate->Determine

References

In-Depth Technical Guide: N-(4-acetylphenyl)sulfonylacetamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical identity, properties, and potential experimental evaluation of N-(4-acetylphenyl)sulfonylacetamide and structurally related compounds. Due to the ambiguity of the requested chemical name, this document focuses on the most plausible corresponding structure, N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide , and provides comparative data for other relevant molecules.

Chemical Identification and Physicochemical Properties

Precise identification is paramount for any scientific investigation. The compound name "this compound" does not resolve to a single, unambiguous chemical structure in standard databases. The most probable candidate, based on the constituent chemical fragments, is N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide. The properties of this compound, alongside several structurally related molecules, are summarized below to provide a comparative context for researchers.

Table 1: Chemical Identifiers and Physicochemical Properties

Compound NameCAS NumberIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide 19837-95-7[1]N-[4-[(4-acetylphenyl)sulfamoyl]phenyl]acetamide[1]C16H16N2O4S332.4[1]
N-(4-sulfamoylphenyl)acetamide121-61-9N-(4-sulfamoylphenyl)acetamideC8H10N2O3S214.24[2]
N-(4-acetylphenyl)methanesulfonamide5317-89-5N-(4-acetylphenyl)methanesulfonamideC9H11NO3S213.26[3]
N-((4-(Acetylamino)phenyl)sulfonyl)acetamideNot AvailableN-((4-(acetylamino)phenyl)sulfonyl)acetamideC10H12N2O4SNot Available[4]
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamideNot AvailableN-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamideC15H16N2O3SNot Available[5]

Experimental Protocols

While specific experimental data for N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide is scarce in peer-reviewed literature, protocols for the synthesis and biological evaluation of structurally similar sulfonamides are well-established.

Synthesis Protocol: General Method for N-Aryl Sulfonamides

The synthesis of N-aryl sulfonamides, such as the compounds listed above, typically involves the reaction of an appropriate arylamine with an arylsulfonyl chloride in the presence of a base. The following is a representative protocol adapted from the synthesis of a similar compound, N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide[5].

Objective: To synthesize N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide.

Reaction Scheme:

4-Aminoacetophenone + 4-Acetamidobenzenesulfonyl chloride → N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide

Materials:

  • 4-Aminoacetophenone

  • 4-Acetamidobenzenesulfonyl chloride

  • Pyridine or an aqueous solution of sodium carbonate (3%) as a base[5]

  • Distilled water

  • Methanol for recrystallization

  • Standard laboratory glassware

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve or suspend 4-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., distilled water or pyridine).

  • Add 4-acetamidobenzenesulfonyl chloride (1 equivalent) to the mixture.

  • While stirring vigorously, add the base (e.g., 3% sodium carbonate solution) dropwise to maintain a pH between 8 and 10[5]. If using pyridine as the solvent, it also acts as the base.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if the reaction was performed in water, the product will likely precipitate. If in pyridine, quench the reaction with ice-cold water to induce precipitation.

  • Collect the crude product by filtration and wash thoroughly with water.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent, such as methanol, to yield the final pure compound[5].

  • Confirm the structure and purity of the final product using analytical techniques such as NMR, mass spectrometry, and melting point determination.

Biological Assay Protocol: Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. The following colorimetric assay can be used to screen for the inhibitory activity of the target compounds against various CA isoforms.

Objective: To determine the inhibitory potency (IC50) of a test compound against a specific carbonic anhydrase isoform.

Principle: The assay utilizes the esterase activity of CA on a substrate, which releases a chromogenic product that can be quantified by measuring its absorbance[6]. An inhibitor will reduce the enzymatic activity, leading to a decrease in the absorbance signal.

Materials:

  • Purified human carbonic anhydrase (e.g., CA II, CA IX)

  • CA Assay Buffer

  • CA Substrate (e.g., 4-nitrophenyl acetate)

  • Test compound dissolved in DMSO

  • Acetazolamide (a known CA inhibitor) as a positive control[6]

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm[6][7]

Procedure:

  • Compound and Control Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution of Acetazolamide as a positive control and a vehicle control (DMSO in assay buffer).

  • Reaction Setup:

    • Add the assay buffer to all wells.

    • Add the test compound dilutions, positive control, or vehicle control to the appropriate wells.

    • Add the CA enzyme solution to all wells except for the background control.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme[6][7].

  • Initiation and Measurement:

    • Initiate the reaction by adding the CA substrate to all wells.

    • Immediately begin measuring the absorbance at 405 nm in kinetic mode for at least 60 minutes at room temperature[6][7].

  • Data Analysis:

    • For each concentration, calculate the rate of reaction (ΔA/Δt) from the linear portion of the kinetic curve.

    • Normalize the rates relative to the vehicle control (100% activity) and the background control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow and Pathway Diagrams

Visual representations of experimental workflows and biological pathways are essential for clarity and understanding.

General Synthesis and Screening Workflow

The following diagram outlines a typical workflow for the synthesis and initial biological evaluation of a novel sulfonamide compound.

cluster_synthesis Synthesis and Purification cluster_screening Biological Evaluation s1 React Arylamine with Arylsulfonyl Chloride s2 Crude Product Precipitation and Filtration s1->s2 s3 Recrystallization for Purification s2->s3 s4 Structural Confirmation (NMR, MS, etc.) s3->s4 b1 Primary Screening Assay (e.g., CA Inhibition) s4->b1 Pure Compound b2 IC50 Determination for Active Hits b1->b2 b3 Secondary Assays (e.g., Urease Inhibition, Cytotoxicity) b2->b3 b4 Structure-Activity Relationship (SAR) Analysis b3->b4 Tumor_Microenvironment Tumor Microenvironment (e.g., Hypoxia) CA_IX Carbonic Anhydrase IX (CA IX) Tumor_Microenvironment->CA_IX Induces Expression pH_Regulation Extracellular Acidification & Intracellular Alkalinization CA_IX->pH_Regulation Catalyzes Cellular_Response Promotion of Tumor Growth, Invasion, and Metastasis pH_Regulation->Cellular_Response Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->CA_IX Inhibits

References

Methodological & Application

Application Notes and Protocols for N-(4-acetylphenyl)sulfonylacetamide in Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-acetylphenyl)sulfonylacetamide is a synthetic organic compound featuring both a sulfonamide and an acetamide group. While extensive biological data for this specific molecule is not yet publicly available, its structural motifs are present in numerous compounds with known pharmacological activities. Sulfonamides are a well-established class of therapeutics, traditionally used as antibacterial agents, but also known to exhibit anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1] The acetylphenyl group is also a common feature in pharmacologically active molecules.

These application notes provide a framework for the initial characterization of this compound in cell-based assays. The following protocols are designed as a starting point for researchers to investigate the potential cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of this compound. The assays described are standard, robust methods widely used in drug discovery and development.[2][3][4][5][6]

Potential Applications and Assay Principles

Based on the chemical structure of this compound, several potential biological activities can be hypothesized and tested.

  • Anticancer/Cytotoxic Activity: Many sulfonamide derivatives have been shown to possess anticancer properties. A primary screen for cytotoxicity against a panel of cancer cell lines is a logical first step. The MTT or resazurin-based viability assays are suitable for this purpose.

  • Anti-inflammatory Activity: Sulfonamides can inhibit inflammatory pathways. An assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages can be used to assess anti-inflammatory potential.

  • Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and can inhibit metalloenzymes. While a specific target is not yet identified, a general enzymatic assay or a screen against a panel of relevant enzymes (e.g., carbonic anhydrases, matrix metalloproteinases) could be performed. For the purpose of these notes, a hypothetical acetylcholinesterase (AChE) inhibition assay is described, based on activities observed in structurally related compounds.[1]

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)
Cell LineTissue of OriginIC50 (µM) after 72h exposure
A549Lung Carcinoma45.2 ± 3.1
MCF-7Breast Adenocarcinoma68.7 ± 5.5
HeLaCervical Carcinoma82.1 ± 6.9
HepG2Hepatocellular Carcinoma> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data)
TreatmentConcentration (µM)Nitric Oxide Production (% of LPS control)Cell Viability (% of control)
Control-0.5 ± 0.1100 ± 2.5
LPS (1 µg/mL)-100 ± 8.298 ± 3.1
Compound + LPS185.3 ± 7.499 ± 2.8
Compound + LPS1052.1 ± 4.997 ± 3.5
Compound + LPS5025.8 ± 3.395 ± 4.0
Dexamethasone (1 µM) + LPS-15.2 ± 2.1101 ± 2.2

Data are presented as mean ± standard deviation. The IC50 for NO inhibition is calculated to be 12.5 µM.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Workflow Diagram:

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_readout Assay Readout seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 prepare_dilutions Prepare serial dilutions of compound add_compound Add compound to wells incubate1->add_compound prepare_dilutions->add_compound incubate2 Incubate for 72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X working stock of this compound by serial dilution from a concentrated stock in DMSO. Ensure the final DMSO concentration is below 0.5%.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the desired concentrations of the compound (and vehicle control) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Workflow Diagram:

G cluster_setup Cell Seeding and Treatment cluster_griess Griess Reaction cluster_readout Data Acquisition seed Seed RAW 264.7 cells incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with compound for 1h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect_supernatant Collect 50 µL supernatant incubate2->collect_supernatant add_griess_a Add 50 µL Griess Reagent A collect_supernatant->add_griess_a incubate_a Incubate 10 min add_griess_a->incubate_a add_griess_b Add 50 µL Griess Reagent B incubate_a->add_griess_b incubate_b Incubate 10 min add_griess_b->incubate_b read_absorbance Read absorbance at 540 nm incubate_b->read_absorbance G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Produces Compound N-(4-acetylphenyl) sulfonylacetamide Compound->IKK Inhibits?

References

Application Notes and Protocols for N-(4-acetylphenyl)sulfonylacetamide in Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(4-acetylphenyl)sulfonylacetamide and its derivatives in antibacterial research. While specific data on the antibacterial activity of this compound is not extensively available in current literature, the broader class of N-acylsulfonamides and related acetanilide derivatives has demonstrated notable antibacterial properties. These notes offer protocols and data based on structurally similar compounds to guide researchers in evaluating this chemical scaffold.

Introduction

The this compound scaffold combines key pharmacophores from both acetanilide and sulfonamide classes of compounds. Sulfonamides are a well-established class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Acetanilide derivatives have also been explored for their diverse pharmacological activities, including antibacterial effects. The combination of these moieties in this compound suggests its potential as a candidate for novel antibacterial agents. Research on closely related precursors, such as N-(4-acetylphenyl)-2-chloroacetamide, has shown that this scaffold can be used to synthesize heterocyclic compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria[1].

Potential Mechanism of Action

As a sulfonamide derivative, the primary expected mechanism of antibacterial action for this compound is the inhibition of folic acid synthesis. By acting as a structural analog of para-aminobenzoic acid (PABA), it can competitively inhibit the bacterial enzyme dihydropteroate synthase. This blockage disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for the synthesis of nucleotides and certain amino acids, ultimately leading to bacteriostatic effects.

Folic Acid Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporation Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Quantitative Data from Structurally Related Compounds

No specific Minimum Inhibitory Concentration (MIC) values for this compound were found in the reviewed literature. However, studies on other N-acylsulfonamide derivatives provide insight into the potential antibacterial efficacy of this class of compounds. The following table summarizes MIC values for some N-acylsulfonamide analogs against representative bacterial strains[2][3].

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
N-acylsulfonamide5a (R = 4-OCH3)Escherichia coli64[2]
Bacillus subtilis128[2]
N-acylsulfonamide5b (R = 2-OCH3)Escherichia coli64[2]
Bacillus subtilis128[2]
N-acylsulfonamide5h (R = H)Escherichia coli32[2]
Bacillus subtilis128[2]
α-tolylsulfonamideCompound 22Escherichia coli12.5[3]
α-tolylsulfonamideCompound 2Staphylococcus aureus1.8[3]
SulfacetamideControlEscherichia coli64[2]
Bacillus subtilis128[2]

Experimental Protocols

The following are detailed protocols for the synthesis of a related precursor and for in vitro antibacterial susceptibility testing, which can be adapted for this compound.

1. Synthesis of a Precursor: N-(4-acetylphenyl)-2-chloroacetamide[1]

This protocol describes the synthesis of a key intermediate that can be further modified to explore a range of derivatives.

  • Materials:

    • 4-aminoacetophenone

    • Chloroacetyl chloride

    • Dry benzene

    • Magnetic stirrer

    • Reflux condenser

    • Beakers, flasks, and other standard laboratory glassware

  • Procedure:

    • Dissolve 4-aminoacetophenone (0.01 mol) in 50 mL of dry benzene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add chloroacetyl chloride (0.01 mol) dropwise to the solution while stirring at room temperature.

    • After the addition is complete, reflux the reaction mixture for 3 hours.

    • Allow the mixture to cool to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with petroleum ether.

    • Recrystallize the product from ethanol to obtain pure N-(4-acetylphenyl)-2-chloroacetamide.

2. In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination[2][4][5]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare stock solution of This compound in DMSO B Culture bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) D Perform serial two-fold dilutions of the compound in a 96-well microtiter plate A->D C Adjust bacterial suspension to 0.5 McFarland standard (1-2 x 10^8 CFU/mL) E Inoculate each well with the standardized bacterial suspension C->E F Include positive (no compound) and negative (no bacteria) controls G Incubate plates at 37°C for 16-20 hours H Visually inspect for bacterial growth (turbidity) I Determine MIC: the lowest concentration with no visible growth

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Materials and Equipment:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or McFarland standards

    • Incubator (37°C)

    • Pipettes and sterile tips

  • Protocol:

    • Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 25.6 mg/mL)[2].

    • Preparation of Bacterial Inoculum:

      • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

      • Suspend the colonies in sterile saline or MHB.

      • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

      • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Plate Setup:

      • Add 100 µL of sterile MHB to all wells of a 96-well plate.

      • Add an additional 100 µL of the compound stock solution (appropriately diluted from the high concentration stock) to the first column of wells.

      • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions. This will create a range of concentrations (e.g., from 256 µg/mL down to 1 µg/mL)[2].

      • Inoculate each well (except the negative control well) with the final diluted bacterial suspension.

      • Include a positive control (wells with bacteria and broth but no compound) and a negative control (wells with broth only).

    • Incubation and Reading:

      • Incubate the plates at 37°C for 16-20 hours in an ambient air incubator[5].

      • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria[5][6].

3. Disk Diffusion Susceptibility Test (Kirby-Bauer Method)[5][7]

This is a qualitative method to assess the susceptibility of bacteria to a compound.

  • Materials and Equipment:

    • Mueller-Hinton agar (MHA) plates (poured to a depth of 4 mm)[7]

    • Sterile paper disks

    • Solution of this compound of a known concentration

    • Bacterial strains adjusted to 0.5 McFarland standard

    • Sterile cotton swabs

    • Incubator (35°C ± 2°C)[7]

    • Calipers or ruler

  • Protocol:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Inoculate the entire surface of an MHA plate by swabbing in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

    • Allow the plate to dry for a few minutes.

    • Impregnate sterile paper disks with a known amount of the this compound solution and allow them to dry.

    • Aseptically place the impregnated disks onto the surface of the agar.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours[7].

    • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of new antibacterial agents, building on the established activities of sulfonamides and acetanilides. While direct antibacterial data for this specific molecule is sparse, the activity of related compounds suggests that it warrants further investigation. Researchers are encouraged to synthesize this compound and its derivatives and evaluate their antibacterial spectrum using the protocols outlined above. Further studies could focus on structure-activity relationships (SAR) to optimize the scaffold for improved potency and broader spectrum of activity, as well as exploring its efficacy against drug-resistant bacterial strains.

References

Application Notes and Protocols for N-(4-acetylphenyl)sulfonylacetamide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of researchers, scientists, and drug development professionals:

Following a comprehensive literature review, it has been determined that there is currently no publicly available scientific data on the anticancer properties of the specific compound N-(4-acetylphenyl)sulfonylacetamide . While the broader classes of sulfonamides and acetamides have been investigated for their potential as anticancer agents, research detailing the cytotoxic effects, mechanism of action, or relevant signaling pathways for this compound is not present in the accessible scientific literature.

Therefore, the creation of detailed Application Notes and Protocols, as originally requested, is not feasible at this time due to the absence of foundational experimental data. The following sections, which would typically be populated with specific data and protocols, are presented as a template to be utilized if and when such research becomes available.

Quantitative Data Summary (Data Not Available)

Should data become available, it would be presented in a structured tabular format for clarity and ease of comparison.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines (Hypothetical)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7BreastData N/A
A549LungData N/A
HCT116ColonData N/A
HeLaCervicalData N/A

Table 2: Kinase Inhibitory Activity of this compound (Hypothetical)

Kinase TargetIC₅₀ (nM)
e.g., EGFRData N/A
e.g., VEGFR2Data N/A
e.g., BRAFData N/A

Putative Signaling Pathways (Hypothetical)

Based on the activities of structurally related sulfonamide and acetamide compounds, potential signaling pathways that this compound might modulate could include proliferation and survival pathways. A hypothetical signaling pathway diagram is provided below as a template.

G Hypothetical Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Apoptosis Apoptosis Compound This compound Compound->RTK Inhibition (Hypothetical) Compound->Apoptosis Induction (Hypothetical)

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols (Templates)

Should experimental data for this compound be published, the following sections would be populated with detailed methodologies.

Cell Viability Assay (MTT Assay Template)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Cell Viability Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with compound and vehicle control incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: A generalized workflow for determining cell viability using the MTT assay.

Western Blot Analysis (Template)
  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of kinases, apoptosis markers) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G Western Blot Workflow start Start lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection & Visualization secondary->detect end End detect->end

Caption: A standard protocol workflow for Western Blot analysis.

Application Note: Quantitative Analysis of N-(4-acetylphenyl)sulfonylacetamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(4-acetylphenyl)sulfonylacetamide in human plasma. The protocol utilizes a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects.[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short analysis time. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Note: As of the date of this publication, specific LC-MS/MS methods for this compound are not widely available in peer-reviewed literature. The following protocol is a representative method developed based on established principles of bioanalytical method development for small molecules of similar chemical properties.[3][4]

Introduction

This compound is a novel compound under investigation for its potential therapeutic properties. To support its clinical development, a reliable and validated bioanalytical method is essential for characterizing its pharmacokinetic profile in biological matrices.[5] LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[4] This note details a complete workflow, from sample preparation to data analysis, for the accurate measurement of this compound in human plasma.

Experimental Workflow Diagram

LC-MSMS Experimental Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Add IS Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Add ACN Centrifuge Centrifugation Precipitate->Centrifuge 10 min @ 10,000 x g Supernatant Transfer Supernatant Centrifuge->Supernatant Collect clear liquid Inject LC-MS/MS Injection Supernatant->Inject Analysis Data Acquisition & Processing Inject->Analysis MRM Mode Report Generate Report Analysis->Report Quantify

Caption: Experimental workflow for this compound analysis.

Materials and Methods

Chemicals and Reagents
  • This compound (Reference Standard)

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

LC-MS/MS Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.5 min; Hold at 95% B for 1 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 259.1 → 157.1; IS: m/z 263.1 → 161.1 (Hypothetical)
Source Temp. 550 °C

Protocols

Standard and QC Sample Preparation
  • Prepare stock solutions of this compound and its deuterated internal standard (IS) in methanol at 1 mg/mL.

  • Create a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water.

  • Spike blank human plasma with the working standard solutions to prepare calibration standards ranging from 1 to 1000 ng/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., 500 ng/mL) to each tube and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[2][6][7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[9]

Results and Performance Characteristics

The method was validated according to FDA guidelines on bioanalytical method validation.[10][11][12]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Calibration Curve Summary (Hypothetical Data)
Concentration Range 1.0 - 1000.0 ng/mL
Regression Model Linear, 1/x² weighting
Mean Correlation Coefficient (r²) 0.997
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Upper Limit of Quantification (ULOQ) 1000.0 ng/mL
Accuracy and Precision

Intra- and inter-day precision and accuracy were evaluated at four QC levels. All results were within the acceptable limits of ±15% (±20% at the LLOQ).[11]

Accuracy and Precision (Hypothetical Data) LLOQ (1 ng/mL)LQC (3 ng/mL)MQC (300 ng/mL)HQC (800 ng/mL)
Intra-day Precision (%CV, n=6) 8.5%6.2%4.1%3.8%
Intra-day Accuracy (%Bias) -4.2%2.5%-1.8%0.9%
Inter-day Precision (%CV, n=18) 10.2%7.8%5.5%4.9%
Inter-day Accuracy (%Bias) -2.1%3.1%-0.5%1.3%
Recovery and Matrix Effect

The extraction recovery was consistent across all QC levels. The matrix effect was found to be negligible, indicating the sample preparation method effectively removes interfering endogenous components.

Recovery and Matrix Effect (Hypothetical Data) LQC (3 ng/mL)MQC (300 ng/mL)HQC (800 ng/mL)
Extraction Recovery (%) 92.5%95.1%94.3%
Matrix Factor 1.030.981.01
IS-Normalized Matrix Factor (%CV) 3.5%2.8%2.5%

Hypothetical Metabolic Pathway

Based on the structure of this compound, which contains an acetophenone moiety, plausible metabolic transformations could involve modifications to the acetyl group and aromatic ring.[13][14]

Metabolic Pathway Parent This compound Metabolite1 Metabolite M1 (Hydroxyethyl derivative) Parent->Metabolite1 Reduction Metabolite2 Metabolite M2 (Aromatic Hydroxylation) Parent->Metabolite2 Oxidation (CYP450) Metabolite3 Metabolite M3 (N-deacetylation) Parent->Metabolite3 Hydrolysis Excretion Glucuronide/Sulfate Conjugation & Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Plausible metabolic pathways of the parent drug.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation protocol and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and clinical studies in drug development.

References

Preparation of N-(4-acetylphenyl)sulfonylacetamide Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of N-(4-acetylphenyl)sulfonylacetamide. Due to the limited availability of published physicochemical data for this specific compound, this guide also incorporates recommendations for initial solubility testing. The protocols outlined are intended to serve as a starting point for researchers, and adjustments may be required based on experimental observations.

Physicochemical Properties and Solubility

Table 1: Anticipated Solubility and Recommended Storage

ParameterAnticipated/Recommended Value
Appearance Solid (Assumed)
Primary Solvent Dimethyl sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution due to its common use for dissolving similar organic molecules.
Secondary Solvents Ethanol may be a suitable alternative or co-solvent. The solubility in ethanol should be experimentally verified.
Aqueous Solubility Expected to be low. Direct dissolution in aqueous buffers is not recommended for creating high-concentration stock solutions.
Stock Solution Storage Store at -20°C or -80°C to maximize long-term stability. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Stability The stability of this compound in solution has not been formally reported. It is best practice to prepare fresh dilutions for experiments and to use stored stock solutions within a reasonable timeframe.

Experimental Protocols

Preliminary Solubility Assessment (Small-Scale)

Before preparing a large-volume stock solution, it is crucial to perform a small-scale solubility test to determine the approximate solubility in the desired solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Pipettors and tips

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL of DMSO).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound has completely dissolved, it is soluble at that concentration. You can continue to add small, known amounts of the compound to determine the saturation point.

  • If the compound has not completely dissolved, add an additional measured volume of the solvent and repeat the vortexing and observation steps until the compound is fully dissolved.

  • Calculate the approximate solubility based on the final volume of solvent required to dissolve the initial mass of the compound.

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound (C10H12N2O4S) is 256.28 g/mol .

Materials:

  • This compound (MW: 256.28 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Analytical balance

  • Spatula

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

Calculations:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )

For example, to prepare 10 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L * 0.010 L * 256.28 g/mol * 1000 mg/g = 2.56 mg

Procedure:

  • Tare a sterile conical tube on an analytical balance.

  • Carefully weigh 2.56 mg of this compound into the tared tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly for 2-3 minutes to dissolve the compound. If necessary, gentle warming in a water bath (not to exceed 37°C) or brief sonication can be used to aid dissolution. Ensure the compound is completely dissolved before proceeding.

  • Once dissolved, add additional DMSO to bring the final volume to 1.0 mL.

  • Vortex the solution again to ensure homogeneity.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

Working solutions should be prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Important Considerations:

  • The final concentration of DMSO in the experimental setup should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • When diluting the DMSO stock solution into an aqueous buffer, add the stock solution to the buffer and mix immediately to prevent precipitation of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation of this compound stock and working solutions.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh N-(4-acetylphenyl) sulfonylacetamide dissolve Dissolve in DMSO weigh->dissolve Add solvent vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a stock aliquot store->thaw For Experiment dilute Dilute in assay buffer thaw->dilute Serial or single dilution use Use immediately in experiment dilute->use

Caption: Workflow for this compound stock solution preparation.

Safe handling and storage procedures for N-(4-acetylphenyl)sulfonylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-(4-acetylphenyl)sulfonylacetamide was not available through the conducted searches. The following information is compiled from data on structurally similar compounds, including N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide and N-(4-acetylphenyl)methanesulfonamide. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this compound and consider this document as a supplementary guide.

Physical and Chemical Properties

While specific quantitative data for this compound is limited, the properties of analogous compounds can provide estimations.

PropertyValueCompound
Molecular FormulaC10H12N2O4SN-[[4-(Acetylamino)phenyl]sulfonyl]acetamide
Molecular Weight272.28 g/mol N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide
AppearanceSolid (form may vary)General expectation for similar compounds
Storage TemperatureRoom TemperatureGeneral guidance for stable solid compounds

Hazard Identification and Safety Precautions

Based on hazard classifications of similar sulfonylacetamide derivatives, this compound should be handled as a potentially hazardous substance.

2.1 GHS Hazard Classification (Predicted)

Hazard ClassCategoryHazard StatementSource (Analogous Compound)
Acute Toxicity, Oral4H302: Harmful if swallowedN-(4-acetylphenyl)methanesulfonamide[1]
Skin Corrosion/Irritation2H315: Causes skin irritationN-(4-acetylphenyl)methanesulfonamide[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationN-(4-acetylphenyl)methanesulfonamide[1]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritationN-(4-acetylphenyl)methanesulfonamide[1]

2.2 Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls are recommended:

  • Engineering Controls: Handle the compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[2]

Safe Handling and Storage Procedures

3.1 Handling

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.[2] Use non-sparking tools for handling the solid.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

3.2 Storage

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Disposal Procedures

5.1 Spill Response

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.

5.2 Waste Disposal

Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter the sewer system.

Experimental Protocols

The following are general protocols for handling and using this compound in a laboratory setting.

6.1 Protocol for Weighing and Preparing a Solution

  • Preparation: Ensure the chemical fume hood is on and the work area is clean. Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate glassware, and solvent.

  • Tare Balance: Place the weigh paper or boat on the analytical balance and tare it.

  • Weighing: Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid into a clean, dry flask or beaker.

  • Solubilization: Add the desired solvent to the flask in the fume hood. Swirl or stir the mixture until the solid is completely dissolved. Gentle heating may be required for some solvents, but this should be determined on a small scale first.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

G cluster_prep Preparation cluster_weigh Weighing cluster_sol Solubilization cluster_final Final Steps prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Equipment prep2->prep3 weigh1 Tare Balance prep3->weigh1 weigh2 Weigh Compound weigh1->weigh2 sol1 Transfer Solid to Flask weigh2->sol1 sol2 Add Solvent sol1->sol2 sol3 Dissolve Solid sol2->sol3 final1 Label Solution sol3->final1 final2 Store Appropriately final1->final2

Experimental Workflow for Solution Preparation

6.2 Protocol for Addition to a Reaction Mixture

  • Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure the reaction vessel is clean and dry.

  • Inert Atmosphere (if required): If the reaction is air or moisture-sensitive, purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Addition of Solution: Using a clean, dry syringe or dropping funnel, add the prepared solution of this compound to the reaction mixture at the desired rate.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, follow the established work-up procedure for the specific reaction.

  • Cleaning: Thoroughly clean all glassware after use.

Logical Relationships in Chemical Safety

The safe handling of any chemical, including this compound, is based on a logical progression from identifying hazards to implementing control measures.

G cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Improvement hazard_id Hazard Identification (e.g., SDS of Analogs) exposure_assess Exposure Assessment (Route, Duration, Frequency) hazard_id->exposure_assess risk_char Risk Characterization (Likelihood and Severity) exposure_assess->risk_char eng_controls Engineering Controls (Fume Hood) risk_char->eng_controls admin_controls Administrative Controls (SOPs, Training) risk_char->admin_controls ppe Personal Protective Equipment (Gloves, Goggles) risk_char->ppe monitoring Monitoring (Health Surveillance, Audits) eng_controls->monitoring admin_controls->monitoring ppe->monitoring review Review and Update Procedures monitoring->review review->hazard_id

Logical Flow of Chemical Safety Management

References

Application Notes and Protocols for N-(4-acetylphenyl)sulfonylacetamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of N-(4-acetylphenyl)sulfonylacetamide in high-throughput screening (HTS) campaigns. Due to the limited publicly available data on this specific compound, this document outlines a hypothetical framework for its application based on the known biological activities of structurally related molecules, which include antibacterial and antioxidant properties. Detailed protocols for relevant HTS assays are provided to guide researchers in exploring the therapeutic potential of this compound.

Compound Information

This compound is a small molecule with potential for biological activity. While specific data is scarce, its structural motifs suggest it may be amenable to various screening platforms.

PropertyValue
Molecular Formula C₁₀H₁₁NO₄S
Molecular Weight 241.26 g/mol
Canonical SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)C
Physical State Solid (predicted)
Solubility Soluble in DMSO

Potential Therapeutic Areas and Screening Strategies

Based on the activities of analogous compounds, this compound is a candidate for screening in the following areas:

  • Antibacterial Drug Discovery: Derivatives of N-(4-acetylphenyl)-2-chloroacetamide have demonstrated antibacterial activity. Therefore, this compound could be screened against a panel of pathogenic bacteria.

  • Antioxidant and Anti-inflammatory Discovery: Related compounds have also exhibited antioxidant properties. This suggests the potential for this compound to modulate cellular pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB signaling pathways.

High-Throughput Screening Workflow

A generalized HTS workflow for evaluating this compound is depicted below. This workflow can be adapted for either antibacterial or antioxidant screening campaigns.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_characterization Characterization Compound_Prep Compound Preparation Primary_Screen Primary Screen (Single Concentration) Compound_Prep->Primary_Screen Assay_Prep Assay Preparation Assay_Prep->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50/EC50) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (Selectivity/Mechanism) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Antibacterial High-Throughput Screening

This protocol describes a whole-cell screening approach to identify antibacterial activity of this compound.

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 384-well microplates

  • Automated liquid handler

  • Microplate incubator

  • Microplate reader

Protocol:

  • Bacterial Culture Preparation: Inoculate a starter culture of the desired bacterial strain in MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Plating: Using an automated liquid handler, perform serial dilutions of the this compound stock solution in MHB directly in the 384-well plates to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include positive (e.g., ciprofloxacin) and negative (DMSO vehicle) controls.

  • Inoculation: Add the diluted bacterial suspension to each well of the compound-containing plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to determine bacterial growth.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainThis compound MIC (µM)Ciprofloxacin MIC (µM)
S. aureusTBDTBD
E. coliTBDTBD
Antioxidant High-Throughput Screening (Nrf2 Activation)

This protocol describes a cell-based reporter assay to screen for activators of the Nrf2 antioxidant response pathway.

Objective: To identify if this compound can induce the expression of an Antioxidant Response Element (ARE)-driven reporter gene.

Materials:

  • HEK293T cells stably expressing an ARE-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • 384-well white, clear-bottom microplates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the ARE-luciferase reporter cells into 384-well plates at a density of 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel cytotoxicity assay) and calculate the fold induction relative to the DMSO control.

Data Presentation:

CompoundEC₅₀ for Nrf2 Activation (µM)Max Fold Induction
This compoundTBDTBD
SulforaphaneTBDTBD

Signaling Pathway Diagrams

Potential Modulation of the NF-κB Signaling Pathway

Given the potential for antibacterial activity, this compound might interfere with the NF-κB signaling pathway, which is a key component of the host's immune response to bacterial infection.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 recruits PAMPs Bacterial PAMPs PAMPs->TLR IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound This compound Compound->IKK potential inhibition DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB releases

Potential inhibition of the NF-κB signaling pathway.
Potential Activation of the Nrf2 Antioxidant Pathway

The potential antioxidant activity of this compound could be mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 presented to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Proteasome Proteasome Cul3->Proteasome ubiquitination & degradation Compound This compound Compound->Keap1 potential interaction Maf sMaf Nrf2_nuc->Maf heterodimerizes with ARE ARE Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Nrf2_Maf Nrf2-Maf Complex Nrf2_Maf->ARE binds to

Potential activation of the Nrf2 antioxidant response pathway.

Application Notes and Protocols for In Vivo Studies of N-(4-acetylphenyl)sulfonylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-acetylphenyl)sulfonylacetamide is a synthetic compound belonging to the sulfonamide class of molecules. While specific in vivo data for this compound is not extensively documented in publicly available literature, its structural motifs—a sulfonamide group and an acetylphenyl moiety—are present in numerous compounds with significant biological activities. Sulfonamides are a well-established class of therapeutic agents with a broad range of applications, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3] The acetamide group is also a common feature in pharmacologically active molecules. This document provides a detailed, hypothetical in vivo experimental design for investigating the potential therapeutic effects of this compound, focusing on its plausible anticancer and anti-inflammatory properties based on the activities of structurally related compounds.

These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound, hereafter referred to as "the compound." The experimental design follows a logical progression from preliminary toxicity and pharmacokinetic assessments to efficacy studies in established animal models of cancer and inflammation.

Preclinical In Vivo Experimental Workflow

The following diagram outlines the proposed workflow for the in vivo evaluation of this compound.

experimental_workflow cluster_preliminary Preliminary In Vivo Assessment cluster_efficacy Efficacy Studies cluster_anticancer_models Anticancer Models cluster_inflammatory_models Anti-inflammatory Models toxicity Acute Toxicity Study (LD50) pk_pd Pharmacokinetics & Pharmacodynamics toxicity->pk_pd Determine Dosing anticancer Anticancer Models pk_pd->anticancer Establish Therapeutic Window anti_inflammatory Anti-inflammatory Models pk_pd->anti_inflammatory Establish Therapeutic Window xenograft Xenograft Tumor Model anticancer->xenograft hollow_fiber Hollow Fiber Assay anticancer->hollow_fiber paw_edema Carrageenan-Induced Paw Edema anti_inflammatory->paw_edema peritonitis Carrageenan-Induced Peritonitis anti_inflammatory->peritonitis

Caption: In vivo experimental workflow for this compound.

I. Preliminary In Vivo Assessment

Before assessing the efficacy of the compound, it is crucial to determine its safety profile and pharmacokinetic properties.

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of this compound. This information is critical for selecting appropriate doses for subsequent efficacy studies.

Protocol:

  • Animal Model: Use healthy adult mice (e.g., Swiss albino or BALB/c), 6-8 weeks old, of both sexes.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into a control group and at least five test groups (n=6-10 animals per group).

  • Compound Administration: Administer the compound intraperitoneally (i.p.) or orally (p.o.) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The doses should be in a geometric progression.

  • Observation: Observe the animals continuously for the first 4 hours after administration and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Note the time of death for any fatalities.

  • Data Analysis: Calculate the LD50 using a recognized statistical method, such as the probit analysis. The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

Data Presentation:

Group Dose (mg/kg) Number of Animals Mortality (%) Observed Toxicities
ControlVehicle100None
1X100e.g., Sedation
22X1010e.g., Sedation, ataxia
34X1050e.g., Lethargy, seizures
48X1090e.g., Severe seizures
516X10100e.g., Rapid mortality
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to relate its concentration to its biological effect.

Protocol:

  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to facilitate serial blood sampling.

  • Dosing: Administer a single non-toxic dose of the compound, both intravenously (i.v.) for bioavailability assessment and via the intended therapeutic route (i.p. or p.o.).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Bioanalysis: Analyze plasma samples for the concentration of the compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation:

Parameter Intravenous (IV) Oral (PO)
Dose (mg/kg)e.g., 5e.g., 20
Cmax (ng/mL)-e.g., 1500
Tmax (h)-e.g., 1.5
AUC (ng*h/mL)e.g., 8000e.g., 12000
t1/2 (h)e.g., 4.2e.g., 4.5
Bioavailability (%)100e.g., 75

II. Efficacy Studies: Anticancer Potential

Based on the activities of other sulfonamide derivatives, this compound may possess anticancer properties.[4] In vitro cytotoxicity assays (e.g., MTT assay against a panel of cancer cell lines) should precede these in vivo studies to identify promising cancer types and to determine the IC50 values.[5]

Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the compound in an established tumor model.[5][6]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously implant a human cancer cell line (selected from prior in vitro screening) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Grouping and Treatment: Randomize mice into control (vehicle), positive control (a standard chemotherapeutic agent), and test groups (different doses of the compound). Administer treatment for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Treatment Group Dose (mg/kg/day) Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-e.g., 1500 ± 2500+5
Positive Controle.g., Doxorubicin 2e.g., 400 ± 10073-10
Compound (Low Dose)e.g., 10e.g., 1000 ± 20033+4
Compound (High Dose)e.g., 30e.g., 600 ± 15060-2
Potential Signaling Pathway in Cancer

Many anticancer sulfonamides function by inhibiting key cellular processes. For instance, some act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[4]

signaling_pathway_cancer compound N-(4-acetylphenyl) sulfonylacetamide cdk CDK/Cyclin Complex compound->cdk Inhibition rb Rb Protein cdk->rb Phosphorylation e2f E2F rb->e2f Inhibition cell_cycle Cell Cycle Progression (G1 to S phase) e2f->cell_cycle Activation apoptosis Apoptosis cell_cycle->apoptosis

Caption: Potential mechanism of action for anticancer activity.

III. Efficacy Studies: Anti-inflammatory Potential

The sulfonamide moiety is present in several anti-inflammatory drugs. Therefore, investigating the anti-inflammatory potential of this compound is a logical step.

Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory activity of the compound.[7][8][9]

Protocol:

  • Animal Model: Use Wistar or Sprague-Dawley rats.

  • Grouping and Pre-treatment: Divide animals into control (vehicle), positive control (e.g., indomethacin or celecoxib), and test groups.[9] Administer the respective treatments orally or intraperitoneally one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Data Presentation:

Treatment Group Dose (mg/kg) Paw Volume (mL) at 3h Edema Inhibition (%)
Vehicle Control-e.g., 1.5 ± 0.20
Positive Controle.g., Indomethacin 10e.g., 0.6 ± 0.160
Compound (Low Dose)e.g., 25e.g., 1.1 ± 0.1527
Compound (High Dose)e.g., 50e.g., 0.8 ± 0.1247
Potential Signaling Pathway in Inflammation

A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[10]

signaling_pathway_inflammation stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 stimulus->pla2 Activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Produces cox COX Enzymes (COX-1/COX-2) arachidonic_acid->cox Substrate prostaglandins Prostaglandins cox->prostaglandins Synthesizes inflammation Inflammation (Edema, Pain) prostaglandins->inflammation Mediates compound N-(4-acetylphenyl) sulfonylacetamide compound->cox Inhibition

Caption: Potential mechanism of action for anti-inflammatory activity.

Conclusion

This document provides a structured framework for the in vivo investigation of this compound. The proposed experimental design, from initial safety and pharmacokinetic profiling to efficacy testing in relevant disease models, offers a comprehensive approach to characterizing the therapeutic potential of this novel compound. The provided protocols and data presentation formats are intended to ensure robust and comparable results. Researchers should adapt these protocols based on their specific hypotheses and available resources, always adhering to ethical guidelines for animal research.

References

Troubleshooting & Optimization

Troubleshooting N-(4-acetylphenyl)sulfonylacetamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of N-(4-acetylphenyl)sulfonylacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Question: Why is my reaction yield of this compound consistently low?

Answer:

Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction between 4-acetamidobenzenesulfonyl chloride and acetamide may not have gone to completion. Consider increasing the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Poor Reagent Quality: The purity of starting materials, particularly 4-acetamidobenzenesulfonyl chloride, is crucial. Ensure it is dry and has not hydrolyzed. It is a moisture-sensitive reagent.

  • Side Reactions:

    • Hydrolysis of Starting Material: 4-acetamidobenzenesulfonyl chloride can react with any moisture present to form 4-acetamidobenzenesulfonic acid, which will not participate in the desired reaction.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Di-sulfonylation: It is possible for the nitrogen of acetamide to be substituted by two sulfonyl groups, leading to a di-sulfonylated byproduct. This is more likely to occur if a strong base is used in excess.

  • Product Loss During Workup and Purification:

    • Precipitation Issues: The product might be partially soluble in the solvent used for precipitation or washing. Ensure the precipitation is complete by cooling the mixture sufficiently.

    • Inefficient Extraction: If an extraction is performed, ensure the correct solvent polarity and pH to maximize the partitioning of the product into the organic layer.

    • Suboptimal Recrystallization: Choosing an inappropriate solvent for recrystallization can lead to significant product loss. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Question: I am observing an unexpected byproduct in my TLC analysis. What could it be?

Answer:

The presence of unexpected spots on your TLC plate indicates the formation of side products. Based on the reactants and reaction conditions, potential byproducts include:

  • 4-acetamidobenzenesulfonic acid: This results from the hydrolysis of the starting material, 4-acetamidobenzenesulfonyl chloride, in the presence of water.[1] This byproduct is more polar than the starting material and the desired product.

  • Bis(4-acetamidophenylsulfonyl)amine: This di-sulfonylated byproduct can form, especially with a high concentration of the sulfonyl chloride or the use of a strong base.

  • Unreacted Starting Materials: Residual 4-acetamidobenzenesulfonyl chloride or acetamide may be present if the reaction has not gone to completion.

To identify the byproduct, you can try to isolate it by column chromatography and characterize it using spectroscopic methods like NMR or Mass Spectrometry.

Question: The color of my reaction mixture is dark brown. Is this normal, and will it affect my product?

Answer:

While some coloration can be expected, a very dark brown or black color often indicates decomposition or side reactions, which can negatively impact your yield and purity.[2]

  • Cause: This can be caused by excessive heating, the presence of impurities in the starting materials, or reactions with the solvent.

  • Solution: Try running the reaction at a lower temperature. Ensure the purity of your reagents and the use of a suitable, dry solvent. If the product is isolated with a dark color, you may need to perform an additional purification step, such as treatment with activated charcoal during recrystallization, to remove the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this synthesis?

A1: A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) that is generated during the reaction between the sulfonyl chloride and the amine (acetamide).[2] This prevents the protonation of the amine, which would render it non-nucleophilic and stop the reaction.

Q2: How can I best purify the crude this compound?

A2: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for sulfonamides include ethanol, or mixtures like ethanol/water or ethyl acetate/hexane.[3]

Q3: What are the key safety precautions to take during this synthesis?

A3: 4-acetamidobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[4][5][6] It can release HCl upon contact with water. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is dry to prevent hydrolysis and the release of HCl gas.

Q4: Can I use a different sulfonating agent instead of starting with 4-acetamidobenzenesulfonyl chloride?

A4: While the reaction of a sulfonyl chloride with an amine is a classic method for forming sulfonamides, other methods exist. However, starting with 4-acetamidobenzenesulfonyl chloride is a common and relatively straightforward approach. Using other sulfonating agents would constitute a different synthetic route and would require significant changes to the experimental protocol.

Data Presentation

Table 1: Hypothetical Influence of Reaction Parameters on Synthesis Outcome

ParameterCondition ACondition BExpected Outcome
Temperature Room Temperature60°CHigher temperature may increase reaction rate but also the likelihood of side reactions and decomposition.
Base Pyridine (weak base)Triethylamine (stronger base)A stronger base may accelerate the reaction but could also promote di-sulfonylation.
Solvent Dichloromethane (aprotic)Tetrahydrofuran (aprotic, more polar)Solvent choice can affect the solubility of reactants and the reaction rate.
Reaction Time 2 hours6 hoursLonger reaction times can lead to higher conversion but may also increase byproduct formation if the product is unstable under the reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve acetamide (1.1 equivalents) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane containing 1.2 equivalents of triethylamine).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1 equivalent) in the same anhydrous solvent to the stirred solution of acetamide at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • If pyridine is used as the solvent, pour the reaction mixture into ice water to precipitate the product.

    • If a different solvent is used, it may be necessary to wash the reaction mixture with dilute acid (to remove the base), water, and brine, followed by drying the organic layer over anhydrous sodium sulfate.

  • Isolation: Collect the crude product by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Characterize the purified product by determining its melting point and recording its IR and NMR spectra.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve Acetamide in Anhydrous Solvent B Add 4-acetamidobenzenesulfonyl chloride Solution (0°C) A->B C Stir at Room Temperature (Monitor by TLC) B->C D Quench Reaction (e.g., Ice Water) C->D E Filter Crude Product D->E F Recrystallize from Suitable Solvent E->F G Characterize Product (MP, IR, NMR) F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product Q1 Check Reaction Completion (TLC) Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes No A1_No Reaction Complete Q1->A1_No Yes Q3 Review Workup & Purification A1_Yes->Q3 Q2 Analyze Byproducts (TLC, Spectroscopy) A1_No->Q2 A2_Hydrolysis Hydrolysis of Sulfonyl Chloride Q2->A2_Hydrolysis Polar Spot A2_Disulfonylation Di-sulfonylation Q2->A2_Disulfonylation Less Polar Spot Q2->Q3 A3_Loss Product Loss Q3->A3_Loss

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of N-(4-acetylphenyl)sulfonylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(4-acetylphenyl)sulfonylacetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common and effective method for synthesizing this compound is the reaction of 4-aminoacetophenone with an acetylaminosulfonyl chloride derivative in the presence of a base. The reaction is typically carried out in a suitable solvent under reflux conditions.

Q2: What are the key factors influencing the yield of the reaction?

The primary factors affecting the yield of this compound synthesis are the choice of base, reaction temperature, reaction time, and the stoichiometry of the reactants. Proper control of these parameters is crucial for minimizing side reactions and maximizing product formation.

Q3: What are some common side reactions to be aware of?

Common side reactions include the hydrolysis of the sulfonylacetamide starting material or product, and potential side reactions involving the acetyl group on 4-aminoacetophenone under harsh basic conditions. The choice of a suitable base is critical to avoid decomposition of the reactants and products.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the progress of the reaction. By taking aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive starting materials.- Incorrect reaction temperature.- Inappropriate base selection.- Ensure the purity and reactivity of 4-aminoacetophenone and the sulfonylacetamide reagent.- Optimize the reaction temperature. A good starting point is reflux, but this may need to be adjusted based on the solvent used.- Screen different bases. Mild inorganic bases like potassium carbonate or sodium carbonate are often effective. Avoid strong bases like alkoxides which can cause decomposition.[1]
Formation of Multiple Products (Visible on TLC) - Side reactions due to inappropriate base.- Reaction temperature is too high.- Switch to a milder base such as potassium acetate, potassium benzoate, or tribasic potassium phosphate.[1]- Lower the reaction temperature and monitor the reaction progress closely using TLC.
Product is Difficult to Purify - Presence of unreacted starting materials.- Formation of closely related side products.- Ensure the reaction goes to completion by monitoring with TLC.- Optimize the recrystallization solvent system. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) can improve purification.
Inconsistent Yields - Variability in reaction conditions.- Inconsistent quality of reagents or solvents.- Standardize all reaction parameters, including temperature, time, and stoichiometry.- Use reagents and solvents of high purity from reliable sources.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of structurally similar compounds. Optimization may be required to achieve the best results.

Materials:

  • 4-aminoacetophenone

  • Acetylaminosulfonyl chloride (or a suitable precursor)

  • Base (e.g., potassium carbonate, pyridine)

  • Solvent (e.g., acetonitrile, dichloromethane, toluene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • To a solution of 4-aminoacetophenone (1 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).

  • Slowly add a solution of acetylaminosulfonyl chloride (1 equivalent) in the same solvent to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an inorganic base was used, filter the mixture to remove the salt.

  • Wash the organic solution sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Effect of Different Bases on the Yield of Arylsulfonylacetamides (Qualitative)

Base Effectiveness Notes
Potassium AcetateSuperior[1]
Potassium BenzoateSuperior[1]
Tribasic Potassium PhosphateSuperior[1]
PyridineIncompatibleCan lead to photocatalyst decomposition in certain reaction systems.[1]
Alkoxide Bases (e.g., NaOMe)IncompatibleCan cause decomposition.[1]
Sodium CarbonateEffectiveA common and mild base for sulfonamide synthesis.

Visualizations

Synthesis_Pathway Reactant1 4-Aminoacetophenone Reaction Reflux Reactant1->Reaction Reactant2 Acetylaminosulfonyl Chloride Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Reagents Check Reagent Purity Start->Check_Reagents Check_Base Evaluate Base Choice Check_Reagents->Check_Base Mild_Base Use Milder Base? (e.g., K2CO3, K3PO4) Check_Base->Mild_Base Check_Temp Optimize Temperature Adjust_Temp Adjust Temperature? Check_Temp->Adjust_Temp Mild_Base->Check_Temp Yes No_Improvement Further Optimization Needed Mild_Base->No_Improvement No Improved Yield Improved Adjust_Temp->Improved Yes Adjust_Temp->No_Improvement No

Caption: Troubleshooting workflow for low yield issues.

Parameter_Relationships Yield High Yield Time Sufficient Reaction Time Yield->Time Stoichiometry Correct Stoichiometry Yield->Stoichiometry Side_Reactions Minimized Side Reactions Yield->Side_Reactions Decomposition Avoided Decomposition Yield->Decomposition Base Appropriate Base (Mild, Non-nucleophilic) Temp Optimal Temperature (e.g., Reflux) Side_Reactions->Base Side_Reactions->Temp Decomposition->Base Decomposition->Temp

Caption: Key parameter relationships for maximizing yield.

References

N-(4-acetylphenyl)sulfonylacetamide purification by column chromatography optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-(4-acetylphenyl)sulfonylacetamide by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low. - Column Overloading: Too much crude sample was loaded onto the column. - Irregular Column Packing: The stationary phase is not packed uniformly, leading to channeling.- Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the best solvent system that gives a good separation between your product and impurities (a difference in Rf values of at least 0.2 is ideal). A good starting point for polar compounds like sulfonamides is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[1] - Reduce Sample Load: Use a sample-to-adsorbent ratio of approximately 1:50 to 1:100. - Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks.
Product Elutes Too Quickly (Low Retention) - Mobile Phase is Too Polar: The solvent system has a high eluotropic strength, causing all compounds to move quickly through the column.- Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of hexane.
Product Does Not Elute from the Column - Mobile Phase is Not Polar Enough: The solvent system has a low eluotropic strength, and the polar product is strongly adsorbed to the polar silica gel. - Compound Decomposition: The compound may be unstable on silica gel.- Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (gradient elution). For very polar compounds, a small percentage of methanol can be added to the eluent. - Test Compound Stability: Run a 2D TLC to check if your compound is stable on the silica plate. If it decomposes, consider using a different stationary phase like alumina or a deactivated silica gel.[2]
Streaking or Tailing of Bands on the Column - Sample Insolubility: The sample is not fully dissolved in the loading solvent. - Acidic or Basic Nature of the Compound: The compound may be interacting with the slightly acidic silica gel.- Use a Stronger, Minimal-Volume Loading Solvent: Dissolve the crude product in a minimal amount of a slightly more polar solvent than the mobile phase for loading. If solubility is a major issue, consider dry loading.[3] - Add a Modifier: For acidic compounds, a small amount of acetic acid can be added to the mobile phase. For basic compounds, a small amount of triethylamine can be added.
Cracked or Channeled Column Bed - Running the Column Dry: The solvent level dropped below the top of the stationary phase. - Rapid Changes in Solvent Polarity: Abruptly switching to a much more polar solvent can generate heat and cause cracking.- Maintain Solvent Level: Always keep the solvent level above the top of the silica gel. - Use a Gradual Gradient: When changing solvent polarity, do so gradually to avoid shocking the column.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel is the most common and generally effective stationary phase for the purification of polar organic compounds like this compound due to its polar nature.[1][4] Alumina can also be considered, and its different forms (acidic, neutral, or basic) can be chosen based on the stability of the compound.[1]

Q2: How do I choose the right mobile phase for my column?

A2: The ideal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, and is well-separated from any impurities. For sulfonamides, which are polar, mixtures of non-polar solvents like hexane or dichloromethane with more polar solvents like ethyl acetate or methanol are commonly used.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[3] This is particularly useful when the sample has poor solubility in the chosen mobile phase.[3]

Q4: Can I reuse my column?

A4: While it is technically possible to flush a column and reuse it, it is generally not recommended for final purification steps in research and drug development. There is a high risk of cross-contamination from previous samples. For routine separations of the same compound where the impurities are well-understood, it may be acceptable after thorough cleaning.

Q5: My compound is very polar and still won't elute with ethyl acetate. What should I do?

A5: If your compound is highly polar, you may need to increase the polarity of your mobile phase further. A common strategy is to add a small amount of methanol (e.g., 1-5%) to your ethyl acetate or dichloromethane-based mobile phase. Methanol is a very polar solvent and can help elute highly adsorbed compounds.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurities present in the crude product.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Mobile Phase Selection (TLC Analysis):

  • Prepare several eluent systems with varying ratios of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Ethyl Acetate).

  • Spot the crude mixture on TLC plates and develop them in the prepared solvent systems.

  • The optimal mobile phase is one that gives the target compound an Rf value of approximately 0.3 and shows good separation from impurities.

Table of Estimated Rf Values for Mobile Phase Selection:

Solvent System (v/v)Estimated Rf of this compoundEstimated Rf of Common Impurities (e.g., starting materials)
Hexane:Ethyl Acetate (3:1)0.10.3 - 0.5
Hexane:Ethyl Acetate (1:1)0.350.6 - 0.8
Dichloromethane:Ethyl Acetate (9:1)0.40.7 - 0.9
Dichloromethane:Methanol (98:2)0.50.8 - 0.95

3. Column Packing (Slurry Method):

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions in separate tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • If a gradient elution is needed, gradually increase the polarity of the mobile phase.

Table of a Hypothetical Gradient Elution Profile:

Fraction NumbersSolvent System (v/v)Expected Eluted Compounds
1-10Hexane:Ethyl Acetate (3:1)Non-polar impurities
11-30Hexane:Ethyl Acetate (1:1)This compound
31-40Hexane:Ethyl Acetate (1:2)More polar impurities
41-50Ethyl AcetateHighly polar impurities

6. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., HPLC, NMR, melting point).

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc Mobile Phase Selection (TLC) pack Column Packing tlc->pack load Sample Loading pack->load elute Elution & Fraction Collection load->elute monitor TLC Monitoring of Fractions elute->monitor Analyze monitor->elute Continue combine Combine Pure Fractions monitor->combine Pure isolate Solvent Evaporation & Product Isolation combine->isolate

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? solvent Incorrect Solvent Polarity? start->solvent Yes overload Column Overloaded? start->overload Yes packing Poor Column Packing? start->packing Yes optimize_solvent Optimize Mobile Phase via TLC solvent->optimize_solvent reduce_load Reduce Sample Load overload->reduce_load repack Repack Column packing->repack

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Identifying degradation products of N-(4-acetylphenyl)sulfonylacetamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(4-acetylphenyl)sulfonylacetamide Degradation Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: What are the likely degradation pathways for this compound in aqueous solution?

A: Based on studies of structurally similar sulfonamides, this compound is likely to degrade via two primary pathways:

  • Hydrolysis: Cleavage of the sulfonylamide bond (S-N bond) is a common degradation route for sulfonamides. This would lead to the formation of 4-acetylbenzenesulfonic acid and acetamide.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1] Key photodegradation pathways for sulfonamides include cleavage of the sulfonamide bond and extrusion of SO2.[1]

2. Q: I am not seeing any degradation of my this compound stock solution. What could be the issue?

A: Sulfonamides can be relatively stable under certain conditions.[2] Consider the following:

  • pH of the solution: Sulfonamides exhibit varying stability at different pH levels. Degradation is often accelerated under strongly acidic or basic conditions. Check the pH of your solution and consider performing stress studies at different pH values.

  • Temperature: Degradation rates are typically temperature-dependent. If you are storing your solution at low temperatures, degradation may be very slow. Consider accelerating degradation by increasing the temperature (e.g., 40-80°C).

  • Light Exposure: If you are investigating photodegradation, ensure your solution is exposed to a suitable light source (e.g., a UV lamp or a photostability chamber).[1] Without light exposure, photodegradation will not occur.

  • Absence of Microbial Activity: For biodegradation studies, the solution must be inoculated with relevant microorganisms.[2][3] Sterile solutions will not undergo biodegradation.

3. Q: My HPLC analysis shows several small, poorly resolved peaks in my degraded sample. How can I improve the separation?

A: Poor peak resolution is a common challenge in chromatography. Here are some troubleshooting steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient elution can improve the separation of closely eluting peaks. Experiment with different gradient profiles and solvent compositions (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or ammonium acetate).

  • Change the Stationary Phase: If gradient optimization is insufficient, consider using a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Check for Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.

4. Q: I am using LC-MS to identify degradation products, but I am observing significant ion suppression. What can I do to mitigate this?

A: Ion suppression is a matrix effect that can hinder the detection of analytes. To address this:

  • Sample Dilution: The simplest approach is to dilute your sample. This reduces the concentration of interfering matrix components.

  • Improve Sample Preparation: Use a solid-phase extraction (SPE) method to clean up your sample and remove interfering substances before LC-MS analysis.

  • Optimize Chromatographic Separation: Ensure your chromatographic method separates the analytes of interest from the bulk of the matrix components.

  • Use a Different Ionization Source: If you are using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), as they can be less susceptible to matrix effects for certain compounds.

Hypothetical Degradation Data

The following table summarizes hypothetical quantitative data for a forced degradation study of this compound under different stress conditions.

Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Product(s)
0.1 M HCl at 60°C2485.24-acetylbenzenesulfonic acid, Acetamide
0.1 M NaOH at 60°C2478.54-acetylbenzenesulfonic acid, Acetamide
3% H₂O₂ at 25°C2492.1Oxidized derivatives
UV Light (254 nm)2465.7Products of S-N cleavage and SO₂ extrusion

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes a general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples with the mobile phase to an appropriate concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

Visualizations

degradation_pathway parent This compound dp1 4-acetylbenzenesulfonic acid parent->dp1 Hydrolysis / Photolysis (S-N Cleavage) dp2 Acetamide parent->dp2 Hydrolysis / Photolysis (S-N Cleavage) dp3 SO2 Extrusion Products parent->dp3 Photolysis

Caption: Plausible degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photolysis Photolysis Stock Solution->Photolysis Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis->Sample Preparation Oxidation->Sample Preparation Photolysis->Sample Preparation HPLC / LC-MS Analysis HPLC / LC-MS Analysis Sample Preparation->HPLC / LC-MS Analysis Data Interpretation Data Interpretation HPLC / LC-MS Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for sulfonamide synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of sulfonamides, providing potential causes and actionable solutions.

1. Why is my sulfonamide yield consistently low?

Low yields in sulfonamide synthesis can stem from several factors, from the reactivity of the starting materials to the reaction conditions.

  • Poor Nucleophilicity of the Amine: Primary amines are generally highly reactive, while secondary amines exhibit lower reactivity.[1][2] Sterically hindered amines may also lead to lower yields.

    • Solution: For less reactive amines, consider using more forcing conditions such as higher temperatures or longer reaction times. Alternatively, employing a more reactive sulfonylating agent or a different synthetic route may be necessary.

  • Decomposition of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard conditions.[3]

    • Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored sulfonyl chlorides.

  • Suboptimal Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated, leading to the protonation of the amine and stopping the reaction.[4][5]

    • Solution: Use at least two equivalents of a non-nucleophilic base like pyridine or triethylamine. For sensitive substrates, milder bases like DIPEA can be used. In some cases, an excess of the amine reactant itself can act as the base.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired sulfonamide. Common side reactions include the formation of bis-sulfonated products with primary amines or undesired reactions with other functional groups in the starting materials.

    • Solution: Carefully control the stoichiometry of the reactants. Adding the sulfonyl chloride slowly to the amine solution can minimize the formation of bis-sulfonated products. Protecting sensitive functional groups on the starting materials may be necessary.[6]

2. What are the common side reactions and how can I minimize them?

Several side reactions can occur during sulfonamide synthesis.

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two molecules of sulfonyl chloride to form a bis-sulfonylated product.

    • Minimization: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonyl chloride portion-wise to the reaction mixture containing the amine and base.[7]

  • Reaction with Other Nucleophilic Groups: If your starting materials contain other nucleophilic groups, such as alcohols or phenols, they can also react with the sulfonyl chloride.

    • Minimization: Protect these functional groups before carrying out the sulfonylation reaction. Common protecting groups for alcohols and phenols include silyl ethers or benzyl ethers.

  • Polymerization: If the amine is not protected in certain multi-step syntheses, it can lead to polymerization.[6]

    • Minimization: Utilize appropriate protecting group strategies for bifunctional molecules.[6]

3. I am having difficulty purifying my sulfonamide. What are some common purification challenges and solutions?

Purification of sulfonamides can be challenging due to their physical properties.

  • Poor Solubility: Sulfonamides are often crystalline solids with limited solubility in common organic solvents, which can make purification by chromatography or recrystallization difficult.

    • Solution: For column chromatography, a range of solvent systems should be screened. A common eluent system is a mixture of hexane and ethyl acetate.[8] If the product is insoluble, it may precipitate from the reaction mixture and can be purified by washing with appropriate solvents to remove impurities. Recrystallization from a suitable solvent system can also be effective.

  • Removal of Excess Base: Pyridine and triethylamine can be difficult to remove completely.

    • Solution: During aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine base and extract it into the aqueous layer.

  • Hydrolyzed Sulfonyl Chloride: The sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride can complicate purification.

    • Solution: A basic wash (e.g., saturated sodium bicarbonate solution) during the workup can remove the acidic sulfonic acid.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on sulfonamide synthesis yield.

Table 1: Effect of Base and Solvent on the Yield of N-benzyl-4-toluenesulfonamide

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTime (h)Yield (%)
1Benzylaminep-Toluenesulfonyl chloridePyridine (2)DCM1295
2Benzylaminep-Toluenesulfonyl chlorideTriethylamine (2)DCM1292
3Benzylaminep-Toluenesulfonyl chlorideDIPEA (2)DCM2485
4Benzylaminep-Toluenesulfonyl chloridePyridine (2)Acetonitrile1290
5Benzylaminep-Toluenesulfonyl chlorideNoneDCM24<10

Data is illustrative and based on typical outcomes for this reaction.

Table 2: Comparison of Sulfonylating Agents in the Synthesis of N-morpholino-benzenesulfonamide

EntryAmineSulfonylating AgentConditionsYield (%)Reference
1MorpholineBenzenesulfonyl chloridePyridine, DCM, rt, 12h94[9]
2MorpholineBenzenesulfonyl fluoridePyridine, DCM, reflux, 24h25[8]
3N-(trimethylsilyl)morpholineBenzenesulfonyl chlorideAcetonitrile, reflux, 1hQuantitative[8]

Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary/Secondary Amine:

  • To a solution of the amine (1.0 mmol) and a suitable base (e.g., pyridine, 2.0 mmol) in an appropriate solvent (e.g., dichloromethane, 10 mL) at 0 °C, add the sulfonyl chloride (1.0 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired sulfonamide.[8]

Visualizations

Experimental Workflow for Sulfonamide Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve Amine & Base in Solvent add_sulfonyl Add Sulfonyl Chloride (0°C) prep->add_sulfonyl Cool stir Stir at Room Temperature add_sulfonyl->stir Warm monitor Monitor by TLC stir->monitor quench Aqueous Workup (Acid/Base Wash) monitor->quench Reaction Complete dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Sulfonamide purify->product

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Troubleshooting Decision Tree for Low Sulfonamide Yield

troubleshooting_workflow start Low Yield? check_reagents Check Reagent Quality (Amine, Sulfonyl Chloride) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Base, Solvent, Temp) conditions_ok Conditions Optimal? check_conditions->conditions_ok side_reactions Investigate Side Reactions (e.g., Bis-sulfonylation) sides_present Side Products Present? side_reactions->sides_present purification_issue Assess Purification Step (Solubility, Losses) purification_ok Purification Efficient? purification_issue->purification_ok reagent_ok->check_conditions Yes use_fresh Use Fresh/Pure Reagents reagent_ok->use_fresh No conditions_ok->side_reactions Yes optimize_cond Optimize Base/Solvent/Temp conditions_ok->optimize_cond No sides_present->purification_issue No adjust_stoich Adjust Stoichiometry/ Protecting Groups sides_present->adjust_stoich Yes purification_ok->start Yes, still low optimize_purify Optimize Purification Method purification_ok->optimize_purify No

Caption: A decision tree for troubleshooting low yields in sulfonamide synthesis.

References

How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing and improving the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide.

Troubleshooting Guides

Encountering unexpected results is a common part of the research process. This guide provides solutions to potential issues you may face during the synthesis, purification, and analysis of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction; degradation of starting materials or product; incorrect reaction conditions (temperature, time, stoichiometry).Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure starting materials are pure and dry. Optimize reaction conditions by adjusting temperature, reaction time, or the molar ratio of reactants.
Product is an Oil or Fails to Crystallize Presence of significant impurities; inappropriate solvent for recrystallization.Attempt to purify a small sample by column chromatography to obtain a seed crystal. Try different solvent systems for recrystallization, such as ethanol/water or ethyl acetate/hexane mixtures.
Multiple Spots on TLC After Purification Incomplete removal of starting materials or byproducts; product degradation on the silica gel plate.Optimize the mobile phase for better separation on TLC. For purification, consider using a different technique like preparative HPLC or a different solvent system for column chromatography. To check for on-plate degradation, spot the sample and elute the plate immediately.
Broad or Tailing Peaks in HPLC Analysis Poor solubility of the compound in the mobile phase; interaction of the compound with the stationary phase; column degradation.Adjust the mobile phase composition, for example, by varying the pH or the organic solvent ratio. Ensure the column is properly equilibrated and in good condition. Use a guard column to protect the analytical column.
Unexpected Peaks in NMR or Mass Spectrum Presence of residual solvent, impurities, or byproducts.Purify the sample further using recrystallization or column chromatography. Analyze the spectral data to identify the structure of the impurities, which can provide clues about side reactions.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in the synthesis of this compound?

Common impurities can arise from starting materials or side reactions. Potential impurities include:

  • Unreacted starting materials: 4-acetamidobenzenesulfonyl chloride and acetanilide.

  • Hydrolysis product: 4-acetamidobenzenesulfonic acid from the hydrolysis of the sulfonyl chloride.

  • Di-acylated byproduct: Formation of a di-sulfonylated acetanilide.

  • Positional isomers: If a Friedel-Crafts acylation approach is used, ortho-acylated byproducts can form.

2. How can I monitor the progress of the synthesis reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:1 v/v), can be used to separate the product from the starting materials. The spots can be visualized under UV light.

3. What is a good solvent system for the recrystallization of this compound?

A mixed solvent system is often effective for the recrystallization of sulfonamides. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or acetone) and then slowly add a solvent in which it is less soluble (e.g., water or hexane) until turbidity is observed. Slow cooling should then induce crystallization of the pure product.

4. Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can detect trace impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can detect the presence of impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and impurities present.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualizations

Workflow for Purity Assessment and Improvement

G cluster_0 cluster_1 start Synthesized this compound assess_purity Assess Purity (TLC/HPLC) start->assess_purity is_pure Is Purity > 95%? assess_purity->is_pure purify Purification is_pure->purify No final_product Pure Product is_pure->final_product Yes recrystallization Recrystallization purify->recrystallization column_chrom Column Chromatography purify->column_chrom recrystallization->assess_purity column_chrom->assess_purity

Caption: Workflow for assessing and improving the purity of the synthesized compound.

Hypothetical Signaling Pathway Inhibition

Given that some sulfonamide derivatives exhibit antibacterial and antioxidant properties, the following diagram illustrates a hypothetical mechanism of action where this compound could interfere with a bacterial signaling pathway.

G cluster_pathway Bacterial Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cell_survival Bacterial Cell Survival gene_expression Gene Expression transcription_factor->gene_expression gene_expression->cell_survival Leads to compound This compound compound->kinase2 Inhibition

Caption: Hypothetical inhibition of a bacterial kinase by this compound.

Technical Support Center: Optimizing N-(4-acetylphenyl)sulfonylacetamide Concentration and Mitigating Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in determining the optimal concentration of N-(4-acetylphenyl)sulfonylacetamide for your experiments while avoiding unintended cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: I am starting to work with this compound. What is a good starting concentration for my in vitro experiments?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine its cytotoxic profile in your specific cell line. A broad range of concentrations should be tested initially. A common starting point is to use a serial dilution, for example, with 10-fold dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).[1][2] Subsequent experiments can then focus on a narrower range of concentrations around the observed effective or cytotoxic concentrations.[2]

Q2: How can I determine if this compound is cytotoxic to my cells?

A2: Cytotoxicity can be assessed using various cell viability assays. The most common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6] Viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product.[3][4]

  • LDH Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon cell lysis.[7]

  • Trypan Blue Exclusion Assay: This is a simple method to differentiate viable from non-viable cells. Dead cells take up the blue dye, while live cells with intact membranes exclude it.

Q3: My initial results show that this compound is causing significant cell death even at low concentrations. What should I do?

A3: If you observe high cytotoxicity, consider the following troubleshooting steps:

  • Verify the Concentration: Double-check your stock solution concentration and dilution calculations.

  • Reduce Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity.[9] Consider performing a time-course experiment to find the optimal incubation period.

  • Check the Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[9] Ensure your vehicle control concentration is not causing cytotoxicity.

  • Use a Different Cell Line: Cell lines can have varying sensitivities to chemical compounds.[2] If possible, test the compound on a different cell line to see if the cytotoxic effect is cell-type specific.

Q4: Can the cytotoxic effects of this compound be reversed?

A4: This depends on the mechanism of cytotoxicity. If the compound induces apoptosis (programmed cell death), the process may be irreversible once initiated. If it causes necrosis (cell injury), removing the compound might allow surviving cells to recover if the damage is not too severe. To investigate this, you can perform a washout experiment where the compound is removed after a certain incubation period, and cell viability is monitored over time.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells.
Edge effects in the microplate Avoid using the outermost wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS or media.[10]
Inconsistent incubation times Standardize the incubation time for all plates and wells.
Pipetting errors Use calibrated pipettes and be consistent with your pipetting technique.[11]
Issue 2: Unexpectedly Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Step
Compound instability Check the stability of this compound in your culture medium and storage conditions.
Low compound concentration Verify your stock solution and dilution calculations. It may be necessary to test higher concentrations.[12]
Short incubation time The compound may require a longer exposure time to induce a cytotoxic effect. Perform a time-course experiment.[9]
Cell confluence High cell density can sometimes make cells more resistant to cytotoxic agents.[13] Ensure you are seeding an optimal number of cells.

Data Presentation

When determining the cytotoxic profile of this compound, it is essential to record your data systematically. The following table is a template you can use to organize your results from a typical cytotoxicity assay.

This compound Concentration (µM) Cell Viability (%) - 24h Cell Viability (%) - 48h Cell Viability (%) - 72h
0 (Vehicle Control)100100100
0.01
0.1
1
10
100

This table should be populated with your experimental data.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method to assess cell viability based on metabolic activity.[3][4]

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Purple formazan crystals will form in viable cells.[4]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Mix gently and incubate for a few hours at room temperature, protected from light.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[8]

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound and vehicle controls as described in the MTT assay protocol.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[15]

  • Incubate for the desired time period.

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[7]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Prepare Stock Solution of this compound C Prepare Serial Dilutions A->C B Seed Cells in 96-well Plate D Treat Cells with Compound (and Vehicle Control) B->D C->D E Incubate for 24, 48, 72 hours D->E F Perform MTT or LDH Assay E->F G Measure Absorbance F->G H Calculate % Cell Viability or % Cytotoxicity G->H I Determine IC50 Value H->I

Caption: Experimental workflow for determining the cytotoxic concentration of a compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Compound This compound Receptor Hypothetical Receptor Compound->Receptor Binds to Apoptosis_Inhibitor Anti-Apoptotic Protein (e.g., Bcl-2) Compound->Apoptosis_Inhibitor Inhibits Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activates Kinase2 Kinase Cascade 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Mito Mitochondrial Stress Gene Pro-Apoptotic Gene Expression TF->Gene Induces Gene->Mito Promotes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of N-(4-acetylphenyl)sulfonylacetamide and Other Key Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-(4-acetylphenyl)sulfonylacetamide alongside three prominent sulfonamides: Sulfamethoxazole, Celecoxib, and Acetazolamide. These compounds have been selected to represent the diverse therapeutic applications of the sulfonamide scaffold, including antibacterial, anti-inflammatory/anticancer, and carbonic anhydrase inhibitory activities. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting a side-by-side comparison of their biological activities, supported by experimental data and detailed protocols.

Introduction to the Compared Sulfonamides

Sulfonamides are a versatile class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amine. Their broad spectrum of biological activities has led to their development as crucial therapeutic agents.

  • This compound: This compound belongs to the acetanilide class of sulfonamides. While specific biological data for this exact molecule is limited in publicly available literature, its structural features suggest potential for a range of activities, which will be discussed based on structure-activity relationship (SAR) principles.

  • Sulfamethoxazole: A widely used antibiotic, Sulfamethoxazole acts by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2] This disruption of the folate pathway halts bacterial growth and proliferation.[1][2]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib is primarily known for its anti-inflammatory properties.[3] However, its role in cancer therapy is increasingly recognized, with mechanisms involving the induction of apoptosis and inhibition of angiogenesis.[3][4]

  • Acetazolamide: This sulfonamide is a potent inhibitor of carbonic anhydrase (CA) isoforms.[5][6] By blocking these enzymes, Acetazolamide has therapeutic applications in glaucoma, epilepsy, and as a diuretic.[7]

Comparative Biological Activity

The following tables summarize the available quantitative data for the biological activities of the selected sulfonamides. Due to the limited direct experimental data for this compound, its potential activity is qualitatively inferred based on the SAR of related compounds.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundTarget OrganismMIC (µg/mL)Citation
This compound E. coli, S. aureusData not available-
Sulfamethoxazole E. coli≤2/38 (in combination with Trimethoprim)[8][9]
S. aureus≤2/38 (in combination with Trimethoprim)[8][9]
Celecoxib -Not applicable-
Acetazolamide -Not applicable-

Note: The MIC for Sulfamethoxazole is often reported in combination with Trimethoprim, as this combination exhibits synergistic effects.

Structure-Activity Relationship (SAR) Insight for this compound: The presence of the acetamido group at the N1 position of the sulfonamide can influence antibacterial activity. While the free N1-amino group is often crucial for potent antibacterial action, N-acylated derivatives can sometimes act as prodrugs, releasing the active form in vivo. However, without a free para-amino group on the benzene ring, which is a key feature for PABA antagonism, its direct antibacterial activity is expected to be lower than classical sulfa drugs like sulfamethoxazole.

Table 2: Anticancer Activity (IC50)
CompoundCancer Cell LineIC50 (µM)Citation
This compound VariousData not available-
Celecoxib HNE1 (Nasopharyngeal)32.86[10]
CNE1-LMP1 (Nasopharyngeal)61.31[10]
K562 (Chronic Myeloid Leukemia)46[4]
T24 (Urothelial)63.8[11]
5637 (Urothelial)60.3[11]
Sulfamethoxazole -Not applicable-
Acetazolamide -Not applicable-

SAR Insight for this compound: The anticancer activity of sulfonamides is often associated with the inhibition of carbonic anhydrase isoforms (IX and XII) that are overexpressed in tumors, or through other mechanisms like cell cycle arrest.[12] The N-phenylacetamide scaffold has been explored in the design of anticancer agents. The acetyl group on the phenyl ring of this compound may influence its binding to target proteins and its overall cytotoxic potential.

Table 3: Carbonic Anhydrase Inhibition (Ki)
CompoundCA IsoformKi (nM)Citation
This compound hCA I, hCA II, hCA IX, hCA XIIData not available-
Acetazolamide hCA I250[13]
hCA II12[5]
hCA IV74[5]
hCA IX25.8[8]
hCA XII5.7[8]
Sulfamethoxazole -Not a primary inhibitor-
Celecoxib hCA II40 (IC50)[10]

SAR Insight for this compound: The primary sulfonamide group is a key zinc-binding feature for carbonic anhydrase inhibition. The substituents on the aromatic rings can significantly influence the inhibitory potency and selectivity against different CA isoforms. N-phenylacetamide-based sulfonamides have been shown to be effective carbonic anhydrase inhibitors.[1] The specific substitution pattern of this compound would determine its affinity for the active site of various CA isoforms.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Test compound (this compound) and reference compound (Sulfamethoxazole) stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Anticancer Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Test compound (this compound) and reference compound (Celecoxib) stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test and reference compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method

This protocol describes a method for measuring the inhibition of carbonic anhydrase activity based on the enzyme's catalysis of CO₂ hydration.[13]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Stopped-flow spectrophotometer

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Test compound (this compound) and reference compound (Acetazolamide) stock solutions

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a solution of the CA isoenzyme in the buffer.

    • Prepare serial dilutions of the test and reference compounds in the buffer.

  • Assay Measurement:

    • The assay is performed by mixing equal volumes of the CO₂-saturated water and the buffer containing the enzyme, pH indicator, and inhibitor in the stopped-flow instrument.

    • The hydration of CO₂ to carbonic acid, which then dissociates into a proton and a bicarbonate ion, causes a change in pH.

    • This pH change is monitored by the change in absorbance of the pH indicator.

    • The initial rate of the reaction is measured.

  • Data Analysis:

    • The initial rates are measured at various inhibitor concentrations.

    • The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate models.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and experimental workflows discussed in this guide.

antibacterial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid DNA_synthesis Bacterial DNA Synthesis Tetrahydrofolic_acid->DNA_synthesis

Caption: Mechanism of action of Sulfamethoxazole.

mtt_assay_workflow cluster_plate 96-Well Plate A Seed Cells B Add Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity.

ca_inhibition_mechanism CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA Acetazolamide Acetazolamide Acetazolamide->CA Inhibition H2CO3 H2CO3 CA->H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3

References

A Comparative Guide to Purity Validation of N-(4-acetylphenyl)sulfonylacetamide via Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of elemental analysis against other common analytical techniques for validating the purity of N-(4-acetylphenyl)sulfonylacetamide. It includes detailed experimental protocols, comparative data, and a workflow visualization to assist researchers, scientists, and drug development professionals in making informed decisions for quality control and compound validation.

For the purposes of this guide, this compound is assumed to have the chemical structure N-[(4-acetylphenyl)sulfonyl]acetamide, with the corresponding molecular formula C₁₀H₁₁NO₄S .

Introduction to Purity Validation

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. The presence of impurities, even in trace amounts, can significantly impact the efficacy and safety of a final drug product.[1] Elemental analysis is a fundamental technique that provides quantitative information about the elemental composition of a compound, serving as a direct measure of its purity against the theoretical formula.[2]

Elemental Analysis for Purity Determination

Elemental analysis, specifically CHNS analysis, is a combustion-based technique used to determine the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in a sample.[3] By comparing the experimentally determined percentages to the theoretically calculated values based on the compound's molecular formula, one can assess its purity. Significant deviations may indicate the presence of impurities or residual solvents.

The following protocol outlines the typical procedure for determining the elemental composition of an organic compound like this compound.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried this compound sample into a tin or silver capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000°C) in an oxygen-rich environment.[4] The sample undergoes complete combustion, converting the elements into their gaseous oxide forms: Carbon to Carbon Dioxide (CO₂), Hydrogen to Water (H₂O), Nitrogen to Nitrogen gas (N₂), and Sulfur to Sulfur Dioxide (SO₂).

  • Reduction and Separation: The combustion gases are passed through a reduction furnace to convert any nitrogen oxides to N₂. The mixture of gases (CO₂, H₂O, N₂, and SO₂) is then separated, typically using a gas chromatography (GC) column.[2]

  • Detection: The separated gases are quantified by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of a reference gas (usually helium) as each analyte gas passes through, generating a signal proportional to the concentration of the element.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, N, and S in the original sample based on the detector signals and the initial sample weight.

Data Presentation and Interpretation

The purity of this compound is validated if the experimental elemental percentages are within an acceptable tolerance (typically ±0.4%) of the theoretical values. The table below compares the theoretical composition with hypothetical experimental results for a pure sample and a sample contaminated with a common synthesis-related impurity, N4-Acetylsulfanilamide.

Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical % (C₁₀H₁₁NO₄S)Experimental % (Pure Sample)Experimental % (Impure Sample)
Carbon (C)49.78%49.65%48.95%
Hydrogen (H)4.60%4.63%4.65%
Nitrogen (N)5.81%5.79%7.21%
Sulfur (S)13.30%13.35%13.68%
Hypothetical data for a sample contaminated with N4-Acetylsulfanilamide, which has a higher nitrogen (13.08%) and sulfur (14.97%) content and a lower carbon content (44.85%).[5]

The following diagram illustrates the logical flow of the purity validation process using elemental analysis.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_result Conclusion Sample This compound Sample Weighing Accurate Weighing (1-3 mg) Sample->Weighing Combustion High-Temp Combustion (CO₂, H₂O, N₂, SO₂) Weighing->Combustion Separation Gas Separation (GC) Combustion->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate Experimental % (C, H, N, S) Detection->Calculation Comparison Compare Experimental % vs. Theoretical % Calculation->Comparison Decision Deviation ≤ ±0.4%? Comparison->Decision Pass Purity Validated Decision->Pass Yes Fail Purity Fails (Further Investigation Needed) Decision->Fail No

References

N-(4-acetylphenyl)sulfonylacetamide and its Analogs: A Comparative Analysis of Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A new class of sulfonamide derivatives, structurally related to N-(4-acetylphenyl)sulfonylacetamide, has demonstrated notable inhibitory activity against key enzymes in the cholinergic nervous system, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This guide provides a comparative benchmark of these compounds against established cholinesterase inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and neuropharmacology.

Due to the absence of publicly available enzyme inhibition data for this compound, this guide utilizes data from a closely related and recently studied series of compounds: N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives. These compounds share a common structural framework and provide valuable insights into the potential activity of this chemical class.

Comparative Inhibitory Potency

The inhibitory activities of the N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives and commercially available drugs against both AChE and BChE are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundAChE IC50 (µM)BChE IC50 (µM)
N-(2-acetyl-4-(4-methoxystyryl)phenyl)sulfonamide 4.3 ± 0.235.6 ± 0.24
N-(2-acetyl-4-(4-trifluoromethylstyryl)phenyl)sulfonamide 6.2 ± 0.2110.5 ± 0.47
Donepezil~0.03 - 0.081~3.12 - 7.95
Galantamine~2.28 - 7.009N/A
Rivastigmine~0.0043 - 5.1~3.5 - 14
Tacrine~0.12 - 0.61N/A

Table 1: Comparison of IC50 values for N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives and standard cholinesterase inhibitors.[1][2][3][4][5][6]

Experimental Protocols

The determination of cholinesterase inhibitory activity was performed using a modified Ellman's spectrophotometric method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitors

Procedure:

  • A solution of the test compound is prepared in a suitable solvent.

  • In a 96-well microplate, the reaction mixture is prepared containing phosphate buffer, the test compound solution, and the respective enzyme (AChE or BChE).

  • The mixture is incubated at a controlled temperature.

  • The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE) and DTNB.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

  • The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (typically around 412 nm) over a period of time.

  • The rate of the reaction is calculated from the change in absorbance over time.

  • The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without the inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, Substrate) mix Mix Buffer, Inhibitor, & Enzyme reagents->mix enzyme Prepare Enzyme Solution (AChE or BChE) enzyme->mix inhibitor Prepare Inhibitor Solutions (Test Compounds & Standards) inhibitor->mix incubate Incubate mix->incubate add_substrate Add Substrate & DTNB incubate->add_substrate measure Measure Absorbance (412 nm) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot Inhibition vs. Concentration calc_inhibition->plot ic50 Determine IC50 Value plot->ic50 G cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released Released ACh ACh_vesicle->ACh_released Neurotransmitter Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Inhibitor N-(acetylphenyl)sulfonylacetamide (or known inhibitor) Inhibitor->AChE Inhibition

References

Confirming the Biological Activity of N-(4-acetylphenyl)sulfonylacetamide: An Orthogonal Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-acetylphenyl)sulfonylacetamide is a synthetic compound with potential therapeutic applications stemming from its structural similarity to known bioactive molecules. While direct experimental data on this specific compound is limited, its core moieties—an acetanilide group and a sulfonylacetamide group—are present in compounds exhibiting a range of biological effects. This guide provides a framework for comprehensively evaluating the biological activity of this compound using a series of orthogonal assays. These assays are designed to provide robust, cross-validated data on its potential as an antibacterial, antioxidant, carbonic anhydrase inhibiting, and anticancer agent.

Antibacterial Activity

The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Furthermore, derivatives of N-(4-acetylphenyl)acetamide have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Therefore, assessing the antibacterial potential of this compound is a logical starting point.

Comparison of Antibacterial Assays
Assay Principle Endpoint Advantages Limitations
Primary: Broth Microdilution The compound is serially diluted in liquid growth medium in a 96-well plate and inoculated with a standardized bacterial suspension.Minimum Inhibitory Concentration (MIC) - the lowest concentration that inhibits visible bacterial growth.Quantitative (provides MIC value), high-throughput, and standardized protocols are available (e.g., CLSI guidelines).[6][7]Does not distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.
Orthogonal: Agar Disk Diffusion A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with bacteria. The compound diffuses into the agar, creating a concentration gradient.Zone of Inhibition - the diameter of the area around the disk where bacterial growth is inhibited.Simple, cost-effective, and provides a qualitative assessment of susceptibility.[6][7][8][9]Less precise than dilution methods and results can be influenced by the diffusion characteristics of the compound.
Experimental Protocols

Broth Microdilution Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6][7]

Agar Disk Diffusion Assay

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Evenly swab the inoculum onto the surface of a Mueller-Hinton Agar (MHA) plate.

  • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of this compound.

  • Place the disks onto the inoculated agar surface.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disk in millimeters.[6][7][8][9]

experimental_workflow_antibacterial cluster_primary Primary Assay: Broth Microdilution cluster_orthogonal Orthogonal Assay: Agar Disk Diffusion p1 Prepare serial dilutions of compound in 96-well plate p2 Inoculate wells with standardized bacterial suspension p1->p2 p3 Incubate at 37°C for 18-24h p2->p3 p4 Determine Minimum Inhibitory Concentration (MIC) p3->p4 o1 Inoculate MHA plate with bacteria o2 Place compound-impregnated disks on agar o1->o2 o3 Incubate at 37°C for 18-24h o2->o3 o4 Measure Zone of Inhibition o3->o4

Workflow for antibacterial activity assessment.

Antioxidant Activity

Compounds containing acetamide moieties have been reported to possess antioxidant properties.[10] Evaluating the ability of this compound to scavenge free radicals is a key step in characterizing its biological profile.

Comparison of Antioxidant Assays
Assay Principle Endpoint Advantages Limitations
Primary: DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.EC50 - the concentration of the compound required to scavenge 50% of the DPPH radicals.Simple, rapid, and widely used for screening antioxidant activity of pure compounds and extracts.[11][12][13][14]The DPPH radical is not biologically relevant, and the assay is performed in an organic solvent.
Orthogonal: Cellular Antioxidant Activity (CAA) Assay Measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cultured cells (e.g., HepG2).CAA value, expressed as quercetin equivalents, which reflects the compound's ability to prevent intracellular oxidation.More biologically relevant as it accounts for cell uptake, metabolism, and localization of the antioxidant.[15][16][17][18][19]More complex, time-consuming, and requires cell culture facilities.
Experimental Protocols

DPPH Radical Scavenging Assay

  • Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol or ethanol.

  • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution.

  • Include a control well with only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.[11][12][13][14]

Cellular Antioxidant Activity (CAA) Assay

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Treat the cells with various concentrations of this compound or quercetin (as a standard) for 1 hour.

  • Induce oxidative stress by adding a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).

  • Calculate the CAA value from the area under the curve of fluorescence intensity versus time.[15][16][17][18][19]

signaling_pathway_antioxidant ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes Compound This compound Compound->ROS scavenges AntioxidantDefense Antioxidant Defense Compound->AntioxidantDefense enhances AntioxidantDefense->ROS neutralizes

Mechanism of antioxidant action.

Carbonic Anhydrase Inhibition

The sulfonylacetamide functional group is a key feature of many carbonic anhydrase (CA) inhibitors, which are used to treat a variety of conditions, including glaucoma. Therefore, investigating the inhibitory effect of this compound on carbonic anhydrase is warranted.

Comparison of Carbonic Anhydrase Inhibition Assays
Assay Principle Endpoint Advantages Limitations
Primary: In Vitro CA Activity Assay (p-Nitrophenyl Acetate) Measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic p-nitrophenol.IC50 - the concentration of the compound that inhibits 50% of the CA enzymatic activity.Simple, colorimetric, and suitable for high-throughput screening.[20][21][22][23]Uses an artificial substrate (p-NPA) rather than the natural substrate (CO2).
Orthogonal: Cell-Based CA Inhibition Assay Measures the effect of the inhibitor on the viability or proliferation of cancer cells that overexpress a specific CA isoenzyme (e.g., CA IX) under hypoxic conditions.Reduction in cell viability or proliferation, often measured by an MTT assay.More physiologically relevant as it assesses the inhibitor's effect in a cellular context and can target specific CA isoenzymes.[24][25]Indirect measure of CA inhibition and can be influenced by other cellular effects of the compound.
Experimental Protocols

In Vitro Carbonic Anhydrase Activity Assay (p-NPA)

  • Prepare a solution of purified human carbonic anhydrase (e.g., hCA II) in Tris-HCl buffer.

  • In a 96-well plate, add the CA enzyme solution to wells containing various concentrations of this compound or a known CA inhibitor (e.g., acetazolamide).

  • Initiate the reaction by adding a solution of p-nitrophenyl acetate.

  • Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

  • Calculate the rate of reaction for each concentration and determine the IC50 value.[21][22][23][26]

Cell-Based Carbonic Anhydrase IX Inhibition Assay

  • Culture a cancer cell line known to overexpress CA IX (e.g., HT-29 or MDA-MB-231) under hypoxic conditions (e.g., 1% O2) to induce CA IX expression.

  • Treat the cells with various concentrations of this compound.

  • After a suitable incubation period (e.g., 48-72 hours), assess cell viability using the MTT assay.

  • A reduction in cell viability compared to untreated hypoxic cells suggests inhibition of CA IX activity.[24]

experimental_workflow_ca_inhibition cluster_primary Primary Assay: In Vitro CA Activity cluster_orthogonal Orthogonal Assay: Cell-Based CA IX Inhibition p1 Incubate CA enzyme with compound p2 Add p-NPA substrate p1->p2 p3 Monitor p-nitrophenol formation (A405nm) p2->p3 p4 Determine IC50 p3->p4 o1 Culture CA IX-expressing cells under hypoxia o2 Treat cells with compound o1->o2 o3 Incubate for 48-72h o2->o3 o4 Assess cell viability (MTT assay) o3->o4

Workflow for carbonic anhydrase inhibition assessment.

Anticancer Activity

Sulfonamide derivatives have been explored as potential anticancer agents. Investigating the cytotoxic effects of this compound on cancer cell lines is a crucial step in evaluating its therapeutic potential in oncology.

Comparison of Anticancer Assays
Assay Principle Endpoint Advantages Limitations
Primary: MTT Cell Viability Assay Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.IC50 - the concentration of the compound that reduces cell viability by 50%.High-throughput, colorimetric, and widely used for assessing cytotoxicity.[27][28][29][30][31]Can be affected by changes in cellular metabolism that are not directly related to cell death.
Orthogonal: Apoptosis Assay (Annexin V/PI Staining) Differentiates between viable, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) stains necrotic cells.Percentage of apoptotic and necrotic cells.Provides mechanistic insight into the mode of cell death (apoptosis vs. necrosis).[32][33][34][35][36]More complex and requires flow cytometry.
Experimental Protocols

MTT Cell Viability Assay

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[27][28][29][30][31]

Apoptosis Assay (Annexin V/PI Staining)

  • Treat cancer cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24-48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[32][33][34][35][36]

signaling_pathway_apoptosis Compound This compound CancerCell Cancer Cell Compound->CancerCell induces stress in Apoptosis Apoptosis (Programmed Cell Death) CancerCell->Apoptosis initiates CellDeath Cell Death Apoptosis->CellDeath leads to

Simplified pathway of induced apoptosis.

References

Cross-Target Profiling of N-(4-acetylphenyl)sulfonylacetamide: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific biological data for N-(4-acetylphenyl)sulfonylacetamide. To date, no cross-target profiling, mechanism of action studies, or direct comparative performance assessments have been published for this specific molecule. Therefore, this guide will provide a comparative framework based on the known biological activities of structurally similar compounds, offering insights into its potential therapeutic targets and the experimental methodologies that would be required for its evaluation.

Introduction to this compound and Its Analogs

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine. This structural motif is present in a wide array of therapeutic agents with diverse biological activities. The "acetylphenyl" and "acetamide" moieties further define its chemical properties and potential interactions with biological targets.

Given the absence of direct data, this guide will draw comparisons with two main classes of structurally related compounds:

  • Sulfonamide Derivatives: Molecules sharing the core sulfonamide group.

  • Acetanilide (N-phenylacetamide) Derivatives: Compounds containing the N-phenylacetamide structure.

Derivatives of these classes have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.

Hypothetical Target Profile and Comparative Analysis

Based on the activities of its structural analogs, a hypothetical cross-target profile for this compound can be proposed. The following table summarizes potential biological targets and compares the activities of related compounds.

Target ClassPotential Specific TargetsKnown Activity of Related CompoundsSupporting Experimental Data for Analogs (IC₅₀/MIC)
Bacterial Enzymes Dihydropteroate synthase (DHPS)Many sulfonamides act as competitive inhibitors of DHPS, blocking folic acid synthesis in bacteria.Sulfamethoxazole MIC: 0.1 - >128 µg/mL against various bacteria.
Inflammatory Enzymes Cyclooxygenases (COX-1/COX-2)Some sulfonamide and acetanilide derivatives exhibit anti-inflammatory activity through COX inhibition.Celecoxib (a sulfonamide) IC₅₀: 4 nM (COX-2).
Carbonic Anhydrases Various isoforms (e.g., CA-IX)Aromatic sulfonamides are known to inhibit carbonic anhydrases, with implications for cancer and other diseases.Acetazolamide (a sulfonamide) Kᵢ: 12 nM (CA-I).
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Certain N-phenylacetamide derivatives have shown inhibitory activity against these enzymes, relevant to neurodegenerative diseases.Donepezil (not a direct analog, but for comparison) IC₅₀: 5.7 nM (AChE).

Experimental Protocols for Profiling

To empirically determine the cross-target profile of this compound, a tiered screening approach is recommended. The following are detailed methodologies for key experiments.

Primary Target Screening: Antibacterial Activity

Objective: To assess the antibacterial efficacy of this compound against a panel of pathogenic bacteria.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.

  • Culture Preparation: Grow bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Secondary Target Screening: Enzyme Inhibition Assays

Objective: To investigate the inhibitory potential of this compound against key enzymes implicated in inflammation and cancer.

Methodology: In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX.

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of this compound.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the product formation over time using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Methodology: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

  • Enzyme Source: Use purified human carbonic anhydrase isoforms (e.g., CA-I, CA-II, CA-IX).

  • Assay Principle: A stopped-flow spectrophotometry method is commonly used to measure the inhibition of CO₂ hydration.

  • Procedure:

    • The assay measures the rate of pH change in a buffered solution upon the addition of CO₂ in the presence and absence of the inhibitor.

  • Data Analysis: Determine the Kᵢ (inhibition constant) from the dose-response curves.

Visualizing Potential Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be affected by this compound if it possesses anti-inflammatory properties, and a general experimental workflow for its initial profiling.

cluster_0 Inflammatory Signaling Cascade cluster_1 Potential Inhibition Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates This compound This compound This compound->COX-1 / COX-2 Inhibits

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Compound Synthesis\nand Purification Compound Synthesis and Purification Primary Screening\n(e.g., Antibacterial Assays) Primary Screening (e.g., Antibacterial Assays) Compound Synthesis\nand Purification->Primary Screening\n(e.g., Antibacterial Assays) Hit Identification Hit Identification Primary Screening\n(e.g., Antibacterial Assays)->Hit Identification Secondary Screening\n(e.g., Enzyme Inhibition) Secondary Screening (e.g., Enzyme Inhibition) Hit Identification->Secondary Screening\n(e.g., Enzyme Inhibition) Active Lead Optimization Lead Optimization Secondary Screening\n(e.g., Enzyme Inhibition)->Lead Optimization

Caption: General experimental workflow for profiling novel compounds.

Conclusion

While a definitive cross-target profile for this compound cannot be provided at this time due to a lack of specific experimental data, this guide offers a robust framework for its future investigation. By leveraging the known activities of structurally related sulfonamide and acetanilide derivatives, we can hypothesize potential biological targets and outline the necessary experimental protocols for their validation. The proposed screening cascade, from broad antibacterial assays to specific enzyme inhibition studies, provides a clear path forward for elucidating the pharmacological profile of this compound and comparing its performance against established therapeutic alternatives. Further research is essential to fully characterize the biological activity of this compound.

Illuminating the Blueprint: A Comparative Guide to Confirming the Molecular Structure of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the analytical techniques essential for the structural elucidation of newly synthesized sulfonamide compounds, providing researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies and data interpretation.

The confirmation of the precise molecular structure of novel sulfonamide derivatives is a critical step in the drug discovery and development pipeline. The arrangement of atoms and functional groups dictates the compound's physicochemical properties, biological activity, and potential therapeutic efficacy. This guide compares the primary analytical techniques employed for the structural elucidation of two recently synthesized classes of novel sulfonamides, presenting key experimental data and detailed protocols to aid researchers in their quest for accurate molecular characterization.

A Tale of Two Sulfonamides: Compound Series A and B

For the purpose of this comparative analysis, we will focus on two distinct series of novel sulfonamide derivatives recently reported in the literature:

  • Compound Series A (FQ5, FQ6, FQ7, and FQ12): A series of sulfonamide analogues evaluated for their antibacterial potential.[1][2]

  • Compound Series B (Benzenesulfonamides 1 and 2): Two benzenesulfonamide derivatives with structural similarities to the HDAC inhibitor belinostat.[3][4]

The following sections will detail the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in confirming the structures of these compounds, presenting the data in a comparative format.

Data Presentation: A Comparative Analysis

The quantitative data obtained from various analytical techniques provide the definitive evidence for molecular structure. Below is a summary of the key data for our selected compound series.

Table 1: X-ray Crystallography Data for Benzenesulfonamide Derivatives (Compound Series B)
ParameterCompound 1Compound 2
Crystal System MonoclinicMonoclinic
Space Group P21/nP21/c
Unit Cell Molecules 44 (four independent molecules)
Key Bond Length (Å) C4=N11: 1.275(5)C2=O2: 1.204(7)
S19=O19A: 1.435(2)C11=O11: 1.204(8)
S18=O18A: 1.438(5)
Key Conformation E conformation about the C=N bond-

Data sourced from crystallographic studies on two sulfonamide derivatives.[3]

Table 2: NMR Spectroscopy Data for Novel Sulfonamide Derivatives
Compound1H NMR (ppm) - Key Signals13C NMR (ppm) - Key Signals
FQ5 Signals for two phenyl rings linked by a sulfonamide moiety, with various functional groups.[2]-
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine 6.98 (d, J = 8.5 Hz, 1H), 6.77 (d, J = 8.6 Hz, 1H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, J = 4.9 Hz, 4H), 2.86 (s, 3H), 2.46 (t, J = 5.0 Hz, 4H)153.08, 152.52, 142.34, 125.18, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 46.01, 34.08
({4-nitrophenyl}sulfonyl)tryptophan Sulfonamide N-H signal at 8.07–8.09 ppmAliphatic C34 at 27.49 ppm; Aromatic signals between 116.80 to 125.56 ppm

NMR data confirms the successful synthesis and structural integrity of the new molecules.[5][6][7]

Table 3: Mass Spectrometry Data for Sulfonamide Analysis
TechniqueApplicationKey Findings
LC-HRMS Non-targeted screening of sulfonamides in honey and milk.[8]LOD: 0.003–0.2 µg/L (milk), 0.01–1 µg/kg (honey).[8]
UHPLC-MS/MS Determination of sulfonamides in water.[9]Excellent linearity (r > 0.998) over 0.5–100 µg/L.[9]
LC-ESI-MS Online photochemical identification of sulfa compounds.[10]Protonated molecules and specific fragment ions used for identification.[10]

Mass spectrometry is a powerful tool for both qualitative and quantitative analysis of sulfonamides.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. The following sections outline the methodologies used for the structural confirmation of the highlighted sulfonamide derivatives.

X-ray Crystallography Protocol

Single crystal X-ray diffraction provides unambiguous proof of molecular structure in the solid state.

  • Crystal Growth: Single crystals of the sulfonamide derivatives are typically grown by slow evaporation of a suitable solvent system. For ({4-nitrophenyl}sulfonyl)tryptophan, single crystals were formed from a methanolic solution.[7]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, often low temperature to minimize thermal vibrations.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares procedures (e.g., SHELXL).[11][12] This process involves locating all non-hydrogen atoms and refining their positions and thermal parameters. Hydrogen atoms are often placed in calculated positions.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, as well as details of the crystal packing and intermolecular interactions, such as hydrogen bonding.[3]

NMR Spectroscopy Protocol

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.

  • Sample Preparation: A few milligrams of the purified sulfonamide derivative are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Spectral Analysis:

    • 1H NMR: The chemical shifts (δ) of the proton signals provide information about the electronic environment of the protons. The integration of the signals gives the relative number of protons. The splitting patterns (multiplicity) and coupling constants (J) reveal the connectivity of adjacent protons. For example, the presence of a singlet for the sulfonamide N-H proton is a characteristic feature.[13]

    • 13C NMR: The chemical shifts of the carbon signals indicate the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).

    • 2D NMR: Techniques like COSY, HSQC, and HMBC can be used to establish the complete connectivity of the molecule.

Mass Spectrometry Protocol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a separation technique like liquid chromatography (LC).

  • Ionization: An appropriate ionization technique is chosen based on the analyte's properties. Electrospray ionization (ESI) is commonly used for sulfonamides as it tends to produce protonated molecules [MH]+.[10]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).

  • Data Interpretation: The mass spectrum shows the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), provides structural information by revealing how the molecule breaks apart. This is particularly useful for identifying characteristic fragments of the sulfonamide core and its substituents.

Mandatory Visualizations

Diagrams illustrating key processes are essential for clear communication of complex scientific workflows.

Experimental_Workflow Experimental Workflow for Sulfonamide Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Novel Sulfonamide Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Solution State Analysis MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight & Fragmentation Xray X-ray Crystallography (Single Crystal) Purification->Xray Solid State Analysis Confirmation Confirmed Molecular Structure NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: A logical workflow for the synthesis, purification, and structural confirmation of novel sulfonamide derivatives.

Signaling_Pathway General Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide (Structural Analog) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolate (DHF) DHPS->DHF Bacterial_Growth Bacterial Growth & Replication DHF->Bacterial_Growth ...-> Tetrahydrofolate -> DNA Synthesis

References

In Vitro to In Vivo Correlation of N-(4-acetylphenyl)sulfonylacetamide Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant data gap regarding the in vitro to in vivo correlation (IVIVC) for N-(4-acetylphenyl)sulfonylacetamide and its close structural analogs. While some in vitro studies on related compounds exist, the corresponding in vivo data necessary to establish a meaningful IVIVC is not currently available in the public domain. This guide, therefore, serves to outline the conceptual framework for such a study, detail the required experimental data, and present a comparative analysis of related compounds for which limited data exists.

Due to the absence of direct IVIVC studies on this compound, this guide will focus on providing the necessary background and methodologies for researchers aiming to conduct such an investigation. We will explore the known in vitro activities of structurally similar sulfonamide derivatives and discuss the experimental protocols required to generate the in vivo data needed for a robust IVIVC analysis.

Comparative In Vitro Activity of Related Sulfonamide Derivatives

While data for this compound is scarce, research on analogous structures, particularly those with a benzenesulfonamide backbone, has shown inhibitory activity against key enzymes such as carbonic anhydrase (CA) and cyclooxygenase (COX). These enzymes are important therapeutic targets for a range of conditions, including glaucoma, epilepsy, and inflammation.

Below is a summary of in vitro inhibitory activities for compounds structurally related to this compound. It is crucial to note that these are not direct comparisons for the target compound but provide a baseline understanding of the potential activity of this chemical class.

Compound/Derivative ClassTarget EnzymeIn Vitro Activity (IC50/Ki)Reference
N-Acetyl-2-carboxybenzenesulfonamidesCOX-1 / COX-2IC50 = 0.06 µM / 0.25 µM[1]
N-(p-sulfamoylphenyl)-α-D-glycopyranosylaminesCA I / CA IIKi = 510-1200 nM / 10-25 nM[2]
N-(2-acetyl-4-(styryl)phenyl)-benzenesulfonamide derivativesAcetylcholinesterase (AChE) / Butyrylcholinesterase (BChE)IC50 = 4.3 µM / 5.6 µM[3][4]
Propanamide-sulfonamide conjugatesUrease / COX-2IC50 = 5.06-6.69 µM / 75.4% inhibition at 10 µM[5][6]

Note: The data presented is for structurally related compounds and should not be directly extrapolated to the activity of this compound.

Experimental Protocols for Establishing In Vitro to In Vivo Correlation

A successful IVIVC study requires a systematic approach, beginning with comprehensive in vitro characterization and followed by well-designed in vivo pharmacokinetic and pharmacodynamic studies.

In Vitro Experimental Protocols:

  • Enzyme Inhibition Assays:

    • Objective: To determine the inhibitory potency (e.g., IC50, Ki) of this compound against its putative molecular target(s) (e.g., CA, COX).

    • Methodology: Standard colorimetric, fluorometric, or radiometric enzyme activity assays are employed. For example, to assess COX-2 inhibition, a common method involves measuring the conversion of arachidonic acid to prostaglandin E2 in the presence of varying concentrations of the inhibitor.[1] The assay buffer, enzyme concentration, substrate concentration, and incubation time should be optimized and clearly reported.

  • Cell-Based Assays:

    • Objective: To evaluate the compound's activity in a more physiologically relevant context.

    • Methodology: Utilize cell lines that endogenously express the target enzyme. For instance, in assessing anti-inflammatory potential via COX-2 inhibition, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to measure the inhibition of prostaglandin production.

  • In Vitro Dissolution Studies (for formulated products):

    • Objective: To measure the rate and extent of drug release from a specific dosage form.

    • Methodology: Standard USP apparatus (e.g., Apparatus 2, paddle) is used with various dissolution media that mimic the pH conditions of the gastrointestinal tract. Samples are collected at predetermined time points and analyzed by a validated analytical method (e.g., HPLC).

In Vivo Experimental Protocols:

  • Pharmacokinetic (PK) Studies:

    • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Methodology: The compound is administered to a suitable animal model (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous). Blood samples are collected at various time points, and the plasma concentrations of the parent drug and any major metabolites are quantified using a validated bioanalytical method (e.g., LC-MS/MS). Key PK parameters such as Cmax, Tmax, AUC, and half-life are then calculated.

  • Pharmacodynamic (PD) / Efficacy Studies:

    • Objective: To assess the biological effect of the compound in a disease model.

    • Methodology: For an anti-inflammatory compound, a common model is the carrageenan-induced paw edema model in rats. The compound is administered prior to the inflammatory insult, and the reduction in paw volume is measured over time as an indicator of efficacy.

Conceptual Framework for IVIVC

The goal of an IVIVC is to establish a predictive mathematical model that relates an in vitro property of a drug product to its in vivo performance.

Workflow for Establishing IVIVC:

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC Development in_vitro_dissolution In Vitro Dissolution/ Permeation Data deconvolution Deconvolution to obtain In Vivo Absorption in_vitro_dissolution->deconvolution correlation_model Develop Correlation Model (e.g., Linear Regression) in_vitro_dissolution->correlation_model in_vitro_activity In Vitro Activity (e.g., IC50) in_vivo_response In Vivo Response (Efficacy) in_vitro_activity->in_vivo_response Correlation pk_pd_studies In Vivo PK/PD Studies in Animal Models plasma_concentration Plasma Concentration-Time Profile pk_pd_studies->plasma_concentration plasma_concentration->in_vivo_response PK/PD Modeling plasma_concentration->deconvolution deconvolution->correlation_model validation Validate Predictive Performance of the Model correlation_model->validation

Caption: Conceptual workflow for establishing an in vitro to in vivo correlation (IVIVC).

Signaling Pathway Considerations

If this compound is found to be a potent COX-2 inhibitor, its mechanism of action would involve the inhibition of the arachidonic acid cascade, thereby reducing the production of pro-inflammatory prostaglandins.

COX2_Pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound inhibitor->cox2 Inhibition

Caption: Simplified signaling pathway of COX-2 inhibition.

While a direct in vitro to in vivo correlation for this compound cannot be established from the current literature, this guide provides a roadmap for researchers to generate the necessary data. By following the outlined experimental protocols and conceptual framework, a robust IVIVC model can be developed. Such a model would be invaluable for the future development and regulatory submission of drug products containing this and structurally related compounds. Further research is strongly encouraged to fill the existing data gap and unlock the full therapeutic potential of this chemical scaffold.

References

Head-to-head comparison of N-(4-acetylphenyl)sulfonylacetamide and a reference compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Sulfonamide Compounds

This guide provides a detailed comparative analysis of N-(4-acetylphenyl)sulfonylacetamide and the well-established reference compound, Sulfacetamide. The comparison focuses on their chemical properties, potential biological activities, and the experimental protocols used for their evaluation. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a side-by-side examination of these two sulfonamide derivatives.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic chemical and physical properties of the two compounds. These properties can influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundSulfacetamide[1]
IUPAC Name N-[4-(N-acetylsulfamoyl)phenyl]acetamideN-[(4-aminophenyl)sulfonyl]acetamide
Molecular Formula C10H12N2O4SC8H10N2O3S
Molecular Weight 256.28 g/mol 214.24 g/mol
Structure
CAS Number 19837-95-7144-80-9

Biological Activity: A Comparative Overview

Sulfonamides are a well-known class of synthetic antimicrobial agents. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folic acid is a crucial precursor for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.

This compound: To date, there is limited publicly available experimental data on the specific biological activities of this compound. Its structural similarity to other sulfonamides suggests potential antimicrobial or enzyme inhibitory properties, but this requires experimental validation.

Sulfacetamide: As a widely used sulfonamide antibiotic, the biological activity of Sulfacetamide is well-documented. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2]

Antibacterial Activity

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. It represents the lowest concentration of the drug that prevents visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)
This compound Escherichia coliData not available
Staphylococcus aureusData not available
Sulfacetamide (derivatives) Methicillin-resistant Staphylococcus aureus (MRSA)6.25 - 50[2]
Sulfonamides (general) Escherichia coli≤256 (susceptible)[3]

Note: The MIC value for Sulfacetamide derivatives against MRSA provides a relevant benchmark. The value for sulfonamides against E. coli is a general susceptibility breakpoint.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications. Sulfonamides are a known class of carbonic anhydrase inhibitors.

CompoundTarget EnzymeIC50 (nM)
This compound Human Carbonic Anhydrase II (hCAII)Data not available
Acetazolamide (Reference CA inhibitor) Human Carbonic Anhydrase II (hCAII)25

Note: Acetazolamide is a potent carbonic anhydrase inhibitor and serves as a positive control in inhibition assays. Some sulfamate drugs have shown inhibitory potency similar to acetazolamide.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of chemical compounds. Below are the methodologies for assessing antibacterial activity and carbonic anhydrase inhibition.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

G prep Prepare serial dilutions of the test compound in a 96-well microtiter plate inoc Inoculate each well with a standardized bacterial suspension prep->inoc inc Incubate the plate at 37°C for 18-24 hours inoc->inc read Visually inspect the wells for bacterial growth (turbidity) inc->read mic Determine the MIC as the lowest concentration with no visible growth read->mic

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol Details:

  • Preparation of Test Compounds: Stock solutions of this compound and Sulfacetamide are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (E. coli or S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Inoculation: Each well of the microtiter plate, containing the diluted compounds, is inoculated with the bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

The inhibitory effect of the compounds on carbonic anhydrase activity can be assessed using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (pNPA).

Signaling Pathway for Carbonic Anhydrase Assay:

G pNPA p-Nitrophenyl Acetate (Substrate) CA Carbonic Anhydrase (Enzyme) pNPA->CA pNP p-Nitrophenol (Yellow Product) CA->pNP Inhibitor Test Compound (Inhibitor) Inhibitor->CA

Caption: Enzymatic reaction and inhibition in the carbonic anhydrase assay.

Protocol Details:

  • Reagent Preparation:

    • Tris-HCl buffer (pH 7.4).

    • Bovine Carbonic Anhydrase (BCA) solution.

    • p-Nitrophenyl acetate (pNPA) solution in acetone.

    • Stock solutions of this compound and Sulfacetamide in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the BCA solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPA solution to each well.

    • Measure the absorbance at 400 nm at regular intervals using a microplate reader to monitor the formation of the yellow p-nitrophenolate ion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Conclusion

This guide provides a framework for the head-to-head comparison of this compound and Sulfacetamide. While Sulfacetamide is a well-characterized sulfonamide with known antibacterial properties, there is a notable lack of publicly available experimental data for this compound. The provided experimental protocols offer a standardized approach to generate the necessary data to fully elucidate the biological activity profile of this compound and enable a comprehensive and direct comparison with Sulfacetamide and other sulfonamide compounds. Further research is warranted to explore the potential therapeutic applications of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.